PF-05381941
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[5-tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2/c1-18-14-20(8-9-23(18)35-22-10-12-29-13-11-22)30-26(34)31-25-16-24(27(2,3)4)32-33(25)21-7-5-6-19(15-21)17-28/h5-16H,1-4H3,(H2,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCVUQMOUMAXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=NN2C3=CC=CC(=C3)C#N)C(C)(C)C)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-05381941: A Technical Overview of its Dual TAK1/p38α Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05381941 is a potent small molecule inhibitor targeting two key kinases in the inflammatory signaling cascade: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 alpha mitogen-activated protein kinase (p38α). By dually inhibiting these targets, this compound effectively suppresses pro-inflammatory cytokine production and signaling, demonstrating potential as a therapeutic agent for autoimmune and inflammatory diseases. This document provides a comprehensive technical guide on the mechanism of action of this compound, including its effects on cellular signaling, quantitative inhibitory activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Dual Inhibition of TAK1 and p38α
This compound exerts its anti-inflammatory effects through the potent and simultaneous inhibition of two critical kinases: TAK1 and p38α.[1][2] This dual-action mechanism provides a comprehensive blockade of inflammatory pathways.
-
TAK1 Inhibition: TAK1 is a central upstream kinase in the inflammatory signaling cascade.[3][4][5] It is activated by various pro-inflammatory stimuli, including tumor necrosis factor (TNFα) and interleukin-1β (IL-1β).[3][5] Activated TAK1 proceeds to phosphorylate and activate downstream targets, leading to the activation of the NF-κB and MAPK signaling pathways.[3][5] By inhibiting TAK1, this compound prevents the initiation of these downstream signaling events, effectively blocking a major conduit for inflammatory responses.
-
p38α Inhibition: p38α is a member of the MAPK family and a key regulator of the synthesis of pro-inflammatory cytokines.[6] Its activation leads to the increased production of TNF-α, IL-1β, and IL-6.[1][2] Inhibition of p38α by this compound directly curtails the production of these critical mediators of inflammation.
The synergistic effect of inhibiting both TAK1 and p38α allows this compound to not only suppress the initial inflammatory signaling but also to reduce the subsequent amplification of the inflammatory response mediated by cytokines.
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro kinase assays and cellular assays. It is important to note that different sources have reported varying IC50 values for the direct inhibition of TAK1 and p38α.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (Source 1) | IC50 (Source 2) |
| TAK1 | ~1.6 nM | 156 nM |
| p38α | ~7.0 nM | 186 nM |
Source 1: MedKoo Biosciences. Source 2: MedChemExpress.
Table 2: Cellular Activity
| Assay | Cell Type | Stimulant | Measured Cytokine | IC50 |
| Cytokine Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | < 100 nM |
| Cytokine Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-6 | < 100 nM |
Signaling Pathway
The following diagram illustrates the points of intervention of this compound in the inflammatory signaling pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.
Methodology:
-
Reagent Preparation:
-
Recombinant human TAK1 or p38α kinase is diluted in kinase buffer.
-
A suitable substrate for each kinase is prepared in kinase buffer containing ATP.
-
This compound is serially diluted in DMSO to create a concentration gradient.
-
-
Assay Procedure:
-
The assay is performed in a low-volume 384-well plate.
-
To each well, the following are added in order:
-
1 µL of this compound dilution or DMSO control.
-
2 µL of diluted enzyme.
-
2 µL of the substrate/ATP mixture.
-
-
The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
-
Detection:
-
5 µL of ADP-Glo™ Reagent is added to each well to deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.
-
10 µL of Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction into ATP, which in turn generates a luminescent signal. The plate is incubated for 30 minutes at room temperature.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal, which is proportional to kinase activity, is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
LPS-Induced Cytokine Release in Human PBMCs
This protocol outlines a method to measure the inhibitory effect of this compound on cytokine production in a cellular context.
Methodology:
-
Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
The isolated PBMCs are washed and resuspended in complete RPMI-1640 medium.
-
Cells are counted and plated in a 96-well tissue culture plate at a density of 1-2 x 10^5 cells per well.
-
-
Inhibitor Treatment and Stimulation:
-
Serial dilutions of this compound are prepared in culture medium and added to the plated cells.
-
The cells are pre-incubated with the inhibitor for 30-60 minutes at 37°C in a CO2 incubator.
-
Lipopolysaccharide (LPS) is then added to each well (except for the unstimulated control) at a final concentration of 10-100 ng/mL to stimulate cytokine production.
-
-
Incubation and Sample Collection:
-
The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected.
-
-
Cytokine Measurement:
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Cytokine concentrations are plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of cytokine release, is calculated using a suitable curve-fitting model.
-
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α, which effectively blocks key inflammatory signaling pathways. Its ability to suppress the production of pro-inflammatory cytokines in cellular assays underscores its potential for the treatment of a range of inflammatory and autoimmune disorders. The methodologies described herein provide a framework for the continued investigation and characterization of this and similar dual-acting kinase inhibitors.
References
- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. medkoo.com [medkoo.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. promega.com [promega.com]
- 5. Discovery and characterization of novel allosteric FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Dual TAK1/p38α Inhibition by PF-05381941: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05381941 is a potent small molecule inhibitor that demonstrates dual activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 mitogen-activated protein kinase alpha (p38α). These two kinases are critical nodes in intracellular signaling cascades that regulate inflammatory responses. By simultaneously targeting both TAK1 and p38α, this compound offers a comprehensive approach to modulating the production of pro-inflammatory cytokines, positioning it as a potential therapeutic agent for a range of autoimmune and inflammatory diseases. This technical guide provides a consolidated overview of the available preclinical data on this compound, detailed methodologies for key experimental assays, and visualizations of the relevant signaling pathways.
Introduction
The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. Among the key regulators of this process are TAK1 and p38α. TAK1 acts as a crucial upstream kinase, integrating signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, to activate downstream pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. p38α, a member of the MAPK family, is a central mediator in the production of inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6).
Dual inhibition of both TAK1 and p38α presents a compelling therapeutic strategy. By blocking TAK1, the upstream activation of multiple inflammatory pathways can be curtailed. Concurrently, inhibiting p38α directly suppresses the synthesis of key inflammatory mediators. This two-pronged approach has the potential for greater efficacy compared to single-target inhibitors. This compound has emerged as a significant research compound due to its potent and dual inhibitory action against these two kinases. Preclinical evidence suggests its promise in models of autoimmune and inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening in the TAK1 and p38α signaling pathways. The following diagrams illustrate the points of inhibition.
Caption: TAK1 Signaling Pathway Inhibition by this compound.
Caption: p38α Signaling Pathway Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The available data is summarized in the tables below. It is important to note that IC50 values from different sources show some variation, which may be attributable to differences in assay conditions.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) - Source 1[1] | IC50 (nM) - Source 2[2] |
| TAK1 | ~1.6 | 156 |
| p38α | ~7.0 | 186 |
Table 2: Cellular Inhibitory Activity of this compound
| Assay | Cell Type | Measurement | IC50 (nM)[1] |
| LPS-induced Cytokine Production | Human PBMCs | TNF-α and IL-6 release | < 100 |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies, the following sections outline generalized protocols that can be adapted for the evaluation of this and similar dual TAK1/p38α inhibitors.
Biochemical Kinase Assays
These assays are designed to measure the direct inhibitory effect of this compound on the enzymatic activity of TAK1 and p38α.
Caption: General workflow for in vitro kinase inhibition assays.
4.1.1. TAK1 Kinase Assay
-
Principle: Measurement of the transfer of phosphate from ATP to a specific substrate by recombinant TAK1 enzyme.
-
Reagents:
-
Recombinant human TAK1/TAB1 complex.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).
-
ATP.
-
This compound (in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microplate, add the diluted inhibitor or vehicle (DMSO) control.
-
Add the recombinant TAK1/TAB1 enzyme to each well and incubate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
4.1.2. p38α Kinase Assay
-
Principle: Similar to the TAK1 assay, this measures the phosphorylation of a substrate by recombinant p38α.
-
Reagents:
-
Recombinant human p38α enzyme.
-
Kinase assay buffer.
-
Substrate (e.g., ATF2 peptide).
-
ATP.
-
This compound (in DMSO).
-
Detection reagent.
-
-
Procedure:
-
Follow a similar procedure as the TAK1 kinase assay, substituting the TAK1/TAB1 enzyme with recombinant p38α and using a p38α-specific substrate.
-
The incubation times and temperatures may need to be optimized for the p38α enzyme.
-
Cellular Assays
These assays assess the ability of this compound to inhibit TAK1 and p38α signaling in a cellular context.
4.2.1. LPS-Induced Cytokine Production in Human PBMCs
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates immune cells like Peripheral Blood Mononuclear Cells (PBMCs) to produce pro-inflammatory cytokines. This assay measures the inhibitory effect of this compound on this process.
-
Reagents:
-
Human PBMCs isolated from whole blood.
-
Cell culture medium (e.g., RPMI-1640 with FBS).
-
LPS.
-
This compound (in DMSO).
-
ELISA kits for TNF-α and IL-6.
-
-
Procedure:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
-
Plate the PBMCs in a multi-well plate at a determined cell density.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS at an optimized concentration (e.g., 100 ng/mL).
-
Incubate the plates for a period sufficient for cytokine production (e.g., 16-24 hours) at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits.
-
Calculate the percent inhibition of cytokine production and determine the IC50 value.
-
In Vivo Models
Animal models are used to evaluate the efficacy of this compound in a complex biological system.
4.3.1. Collagen-Induced Arthritis (CIA) in Rodents
-
Principle: The CIA model is a widely used animal model of rheumatoid arthritis. Immunization with type II collagen induces an autoimmune response leading to joint inflammation and damage, mimicking aspects of the human disease.
-
Materials:
-
Susceptible rodent strain (e.g., DBA/1 mice or Lewis rats).
-
Type II collagen.
-
Adjuvant (e.g., Complete Freund's Adjuvant).
-
This compound formulation for in vivo administration.
-
-
Procedure:
-
Induce arthritis by immunizing rodents with an emulsion of type II collagen and adjuvant. A booster immunization may be given after a set period (e.g., 21 days).
-
Monitor the animals for the onset and severity of arthritis, typically using a clinical scoring system that assesses paw swelling and redness.
-
Once arthritis is established, begin treatment with this compound or a vehicle control, administered via a clinically relevant route (e.g., oral gavage).
-
Continue treatment for a defined period, monitoring clinical scores, body weight, and overall health.
-
At the end of the study, collect tissues for further analysis. This can include:
-
Histopathology: Examination of joint tissues for inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Measurement of cytokine levels in serum or joint tissue.
-
Radiographic Analysis: X-ray imaging of the joints to assess bone and joint integrity.
-
-
Pharmacokinetics and Clinical Development
As of the latest available information, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound in preclinical species or humans has not been published in the public domain. Furthermore, there is no publicly available information regarding the initiation or completion of any clinical trials for this compound.
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α with demonstrated preclinical activity in both in vitro and in vivo models of inflammation. The available data supports its potential as a therapeutic agent for inflammatory and autoimmune diseases. However, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available, detailed experimental protocols, pharmacokinetic data, and clinical trial information. Further research and publication of these details are necessary to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding of the compound based on the current body of evidence and offers standardized methodological frameworks for its continued investigation.
References
The Dual Inhibition of TAK1 and p38α by PF-05381941: A Technical Guide to its Signaling Pathway and Preclinical Efficacy
For Research Use Only. Not for human or veterinary use.
Abstract
PF-05381941 is a potent, small-molecule inhibitor targeting two critical nodes in inflammatory signaling cascades: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). This dual inhibitory action provides a comprehensive blockade of pro-inflammatory cytokine production and signaling, positioning this compound as a significant tool for preclinical research in autoimmune and inflammatory diseases. This technical guide delineates the signaling pathway of this compound, presents its quantitative preclinical data, and provides detailed experimental protocols for key assays relevant to its investigation.
Introduction
Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways, are central to the production of inflammatory mediators like Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This compound is a novel compound that simultaneously inhibits TAK1, a key upstream kinase in both the NF-κB and MAPK pathways, and p38α, a critical MAPK responsible for the downstream production of inflammatory cytokines. This dual-target approach offers the potential for a more profound anti-inflammatory effect compared to single-target agents.
The this compound Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of both TAK1 and p38α.
2.1. Inhibition of TAK1 Signaling
TAK1 is a central MAP3K that becomes activated in response to various pro-inflammatory stimuli, including TNF-α, IL-1β, and lipopolysaccharide (LPS). Once activated, TAK1 phosphorylates and activates two major downstream signaling complexes: the IκB kinase (IKK) complex and the MAPK kinases (MKKs).
-
Impact on the NF-κB Pathway: By inhibiting TAK1, this compound prevents the phosphorylation and subsequent activation of the IKK complex (IKKα, IKKβ, and NEMO). This, in turn, blocks the phosphorylation and proteasomal degradation of the inhibitor of κB (IκBα). As a result, the NF-κB (p65/p50 heterodimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
-
Impact on the MAPK Pathway: this compound's inhibition of TAK1 also blocks the activation of downstream MKKs, such as MKK4 and MKK7, which are responsible for activating c-Jun N-terminal kinase (JNK), and MKK3 and MKK6, which activate p38 MAPK.
2.2. Inhibition of p38α MAPK Signaling
In addition to its upstream effect on the p38 pathway via TAK1 inhibition, this compound directly inhibits the p38α isoform. The p38 MAPK pathway plays a crucial role in the post-transcriptional regulation of inflammatory cytokine expression and is involved in cellular responses to stress. Direct inhibition of p38α by this compound further suppresses the production of TNF-α and IL-6.
The following diagram illustrates the dual inhibitory action of this compound on these key inflammatory signaling pathways.
Quantitative Data
This compound has demonstrated potent inhibitory activity in both biochemical and cellular assays. The following table summarizes the available quantitative data.
| Assay Type | Target/System | Parameter | Value | Reference |
| Biochemical Assay | Human TAK1 | IC₅₀ | ~1.6 nM | [1] |
| Human p38α | IC₅₀ | ~7.0 nM | [1] | |
| Human TAK1 | IC₅₀ | 156 nM | [2] | |
| Human p38α | IC₅₀ | 186 nM | [2] | |
| Cellular Assay | LPS-stimulated human peripheral blood mononuclear cells | IC₅₀ (TNF-α release) | < 100 nM | [1] |
| LPS-stimulated human peripheral blood mononuclear cells | IC₅₀ (IL-6 release) | < 100 nM | [1] | |
| In Vivo Model | Rodent collagen-induced arthritis model | Endpoint | Reduced joint swelling and histopathological scores | [1] |
Note: The discrepancy in IC₅₀ values may be attributable to different experimental conditions, such as enzyme and substrate concentrations, in the biochemical assays.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific laboratory conditions.
4.1. TAK1/p38α Kinase Inhibition Assay (Biochemical)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified TAK1 or p38α enzyme.
-
Principle: A luminescence-based assay, such as ADP-Glo™, can be used to quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
-
Materials:
-
Recombinant human TAK1/TAB1 complex and p38α kinase.
-
Myelin Basic Protein (MBP) as a generic substrate.
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
4.2. Cellular Cytokine Release Assay
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
-
Principle: Human peripheral blood mononuclear cells (PBMCs) are stimulated with LPS to induce the production of TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is measured by ELISA in the presence and absence of the inhibitor.
-
Materials:
-
Human PBMCs isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Lipopolysaccharide (LPS).
-
This compound serially diluted in DMSO.
-
Human TNF-α and IL-6 ELISA kits.
-
-
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL).
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production and determine the IC₅₀ values.
-
4.3. In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Principle: Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in Freund's adjuvant. The development of arthritis is monitored, and the therapeutic effect of this compound is assessed.
-
Materials:
-
DBA/1 mice (8-10 weeks old).
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Procedure:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen in CFA.
-
On day 21, administer a booster immunization with type II collagen emulsified in IFA.
-
Begin dosing with this compound or vehicle control daily via oral gavage, starting from the day of the booster immunization or upon the onset of clinical signs of arthritis.
-
Monitor the mice daily for signs of arthritis, and score the severity of inflammation in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema and swelling).
-
At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.
-
Blood samples can be collected to measure serum cytokine levels.
-
Compare the arthritis scores, histological parameters, and cytokine levels between the this compound-treated and vehicle-treated groups.
-
The following diagram provides a logical workflow for the preclinical evaluation of this compound.
Downstream Effects and Clinical Perspective
The dual inhibition of TAK1 and p38α by this compound leads to a robust suppression of the inflammatory response. The downstream consequences include reduced expression of a wide array of inflammatory genes, decreased infiltration of immune cells into inflamed tissues, and attenuation of tissue damage in preclinical models of inflammatory disease.
Currently, there is no publicly available information on the clinical trial status of this compound. The potent preclinical activity of this compound suggests its potential for further development as a therapeutic agent for autoimmune and inflammatory disorders. Future investigations will likely focus on its pharmacokinetic properties, safety profile, and efficacy in a broader range of disease models.
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α, effectively targeting two key kinases in the pro-inflammatory signaling network. Its ability to block both the upstream activation and downstream production of inflammatory mediators underscores its potential as a valuable research tool and a candidate for further therapeutic development in the field of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the investigation of this compound and similar dual-acting kinase inhibitors.
References
PF-05381941: A Technical Guide for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent, small-molecule dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 mitogen-activated protein kinase α (p38α).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a resource for researchers investigating novel therapeutic strategies for inflammatory and autoimmune diseases.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by simultaneously targeting two critical nodes in pro-inflammatory signaling cascades: TAK1 and p38α.[1]
-
TAK1 Inhibition: TAK1 is a key upstream kinase in the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). By inhibiting TAK1, this compound blocks the phosphorylation and subsequent activation of downstream effectors, leading to a broad suppression of pro-inflammatory gene transcription.
-
p38α Inhibition: p38α is a downstream kinase in the MAPK pathway that plays a crucial role in the post-transcriptional regulation and synthesis of several pro-inflammatory cytokines, including TNF-α and interleukin-6 (IL-6). Inhibition of p38α by this compound directly reduces the production of these key inflammatory mediators.
The dual inhibition of both TAK1 and p38α offers a potentially more comprehensive anti-inflammatory effect compared to single-target inhibitors by acting at two distinct points in the inflammatory signaling cascade.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Target/Assay | Value | Reference |
| IC50 | TAK1 | ~1.6 nM | [1] |
| p38α | ~7.0 nM | [1] | |
| TAK1 | 156 nM | [2] | |
| p38α | 186 nM | [2] | |
| Cellular Activity | LPS-induced TNF-α and IL-6 production (human PBMCs) | IC50 < 100 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against TAK1 and p38α kinases.
Materials:
-
Recombinant active TAK1 and p38α enzymes
-
Kinase-specific substrate (e.g., myelin basic protein for TAK1, ATF2 for p38α)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add a fixed concentration of the recombinant kinase (TAK1 or p38α) to each well of a 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the kinase and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Cytokine Release Assay (LPS-induced TNF-α in Human PBMCs)
This protocol describes a method to assess the inhibitory effect of this compound on the production of TNF-α in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 105 cells per well in RPMI 1640 medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the serially diluted this compound or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 18-24 hours).
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability using a suitable assay to rule out cytotoxic effects of the compound.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
This protocol provides a general framework for inducing and evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for measuring paw thickness
-
Scoring system for clinical assessment of arthritis
Procedure:
-
Induction of Arthritis:
-
Dissolve bovine type II collagen in 0.1 M acetic acid at 2 mg/mL and emulsify with an equal volume of CFA.
-
On day 0, immunize mice with 100 µL of the emulsion via intradermal injection at the base of the tail.
-
On day 21, administer a booster injection of 100 µL of type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle control at the onset of clinical signs of arthritis (typically around day 24-28).
-
Administer the compound daily at various doses via the desired route (e.g., oral gavage or intraperitoneal injection).
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Measure paw thickness using calipers every 2-3 days.
-
Score the clinical signs of arthritis for each paw based on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit or the paw, 3 = severe swelling and erythema of the entire paw, and 4 = maximal inflammation with joint deformity.[3][4] The total score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect blood for cytokine analysis.
-
Dissect the paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Visualizations
Signaling Pathways
References
- 1. A DOSE RESPONSE STUDY FOR THE ANTI ARTHRITIC EFFECT OF RESVERATROL IN A MODEL OF ADJUVANT ARTHRITIS IN RATS [ajps.journals.ekb.eg]
- 2. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ppu.mrc.ac.uk [ppu.mrc.ac.uk]
- 4. Potent Anti-Inflammatory and Neuroprotective Effects of TGFβ1 Are Mediated through the Inhibition of ERK and p47phox-Ser345 Phosphorylation and Translocation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
The IRAK4 Inhibitor PF-06650833: A Technical Overview of its Application in Preclinical Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in the signaling cascades of Toll-like receptors (TLRs) and IL-1 family receptors, both of which are pivotal in the innate immune system and the pathogenesis of autoimmune diseases. Dysregulation of these pathways can lead to chronic inflammation and tissue damage. PF-05381941 and its more extensively studied successor, PF-06650833 (Zimlovisertib), are potent and selective small molecule inhibitors of IRAK4 developed to therapeutically target these inflammatory processes. This technical guide provides an in-depth overview of the preclinical evaluation of PF-06650833 in various autoimmune disease models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: IRAK4 Signaling Pathway
IRAK4 functions as a crucial upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs (except TLR3) and IL-1 family receptors. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1] By inhibiting the kinase activity of IRAK4, PF-06650833 effectively blocks this inflammatory cascade.
References
PF-05381941: A Technical Guide to its Chemical Structure, Properties, and Dual Inhibition of TAK1 and p38α Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of PF-05381941, a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). This document is intended to serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug discovery.
Chemical Structure and Properties
This compound is a small molecule inhibitor with a well-defined chemical structure and distinct physicochemical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(3-(tert-Butyl)-1-(3-cyanophenyl)-1H-pyrazol-5-yl)-3-(3-methyl-4-(pyridin-4-yloxy)phenyl)urea |
| CAS Number | 1474022-02-0 |
| Chemical Formula | C27H26N6O2 |
| Molecular Weight | 466.55 g/mol |
| SMILES String | CC1=C(C=C(C=C1)NC(=O)NC2=CC(=NN2C3=CC(=CC=C3)C#N)C(C)(C)C)OC4=CC=NC=C4 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action: Dual Inhibition of TAK1 and p38α
This compound exerts its anti-inflammatory effects through the potent and simultaneous inhibition of two key signaling kinases: TAK1 and p38α. These kinases are central to the pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.
By targeting TAK1, this compound blocks the upstream activation of multiple inflammatory pathways. The inhibition of p38α directly curtails the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This dual inhibitory action provides a more comprehensive suppression of inflammatory responses compared to selective, single-target inhibitors.
Signaling Pathways
The following diagram illustrates the points of intervention of this compound in the TAK1 and p38α signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro Kinase Inhibition Assays
The inhibitory activity of this compound against TAK1 and p38α can be quantified using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Objective: To determine the IC50 value of this compound for TAK1 and p38α.
Materials:
-
Recombinant human TAK1/TAB1 complex and p38α kinase.
-
Suitable kinase substrate (e.g., Myelin Basic Protein (MBP) for TAK1, ATF2 for p38α).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
This compound (dissolved in DMSO).
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).
-
384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of the kinase (TAK1/TAB1 or p38α) solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix in kinase buffer. The final ATP concentration should be close to the Km value for each kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
This assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Objective: To determine the IC50 of this compound for the inhibition of TNF-α production in LPS-stimulated THP-1 cells.
Materials:
-
THP-1 cells.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (dissolved in DMSO).
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each this compound concentration and determine the IC50 value.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used preclinical model of rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.
Objective: To evaluate the therapeutic effect of this compound on the clinical signs of arthritis in a rodent CIA model.
Materials:
-
DBA/1 mice or Lewis rats.
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA) (for mice) or Incomplete Freund's Adjuvant (IFA) (for rats).
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
Calipers for measuring paw thickness.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen in CFA (for mice) or IFA (for rats).
-
Inject the emulsion intradermally at the base of the tail of each animal.
-
-
Booster Immunization (Day 21 for mice, Day 7 for rats):
-
Prepare an emulsion of bovine type II collagen in IFA.
-
Administer a booster injection at a different site near the base of the tail.
-
-
Treatment:
-
Upon the onset of clinical signs of arthritis (typically around day 25-30 for mice), randomize the animals into treatment groups.
-
Administer this compound or vehicle daily via a suitable route (e.g., oral gavage).
-
-
Assessment:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers) and erythema.
-
Score the severity of arthritis in each paw based on a predefined scoring system (e.g., 0 = normal, 4 = severe swelling and redness with ankylosis).
-
Continue treatment and assessment for a predefined period (e.g., 14-21 days).
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw thickness between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.
-
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α, demonstrating significant anti-inflammatory activity in both in vitro and in vivo models. Its mechanism of action, targeting two key nodes in pro-inflammatory signaling, suggests its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other dual TAK1/p38α inhibitors.
In-Depth Technical Guide: PF-05381941 (CAS Number 1474022-02-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent small molecule inhibitor targeting two key kinases in the inflammatory signaling cascade: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1][2] Its dual inhibitory action allows for a comprehensive blockade of pro-inflammatory cytokine production, making it a compound of significant interest for the development of therapeutics for autoimmune and inflammatory diseases.[1] Preclinical studies have demonstrated its efficacy in cellular and animal models of inflammation.[1] This document provides a detailed technical overview of this compound, including its chemical properties, mechanism of action, available quantitative data, and generalized experimental protocols.
Chemical and Physical Properties
This compound is a complex synthetic organic molecule with the following identifiers and properties:
| Property | Value | Source |
| CAS Number | 1474022-02-0 | [1][3] |
| IUPAC Name | 1-(3-(tert-Butyl)-1-(3-cyanophenyl)-1H-pyrazol-5-yl)-3-(3-methyl-4-(pyridin-4-yloxy)phenyl)urea | [1] |
| Molecular Formula | C27H26N6O2 | [1] |
| Molecular Weight | 466.55 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
This compound exerts its anti-inflammatory effects by dually inhibiting TAK1 and p38α, two critical nodes in intracellular signaling pathways that lead to the production of inflammatory cytokines.[1]
-
TAK1 Inhibition: TAK1 is a key upstream kinase in the activation of both the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways in response to inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β. By inhibiting TAK1, this compound prevents the activation of these downstream pathways, leading to a broad suppression of inflammatory gene expression.[1]
-
p38α MAPK Inhibition: p38α is a member of the MAPK family that plays a crucial role in the post-transcriptional regulation and synthesis of pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6).[1] Inhibition of p38α by this compound directly reduces the production of these key inflammatory mediators.[1]
The dual inhibition of both a critical upstream activator (TAK1) and a key downstream effector (p38α) results in a more comprehensive and potent anti-inflammatory effect than targeting either kinase alone.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that there are discrepancies in the reported IC50 values from different sources, which may be due to different experimental conditions or assay formats.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Assay Conditions | Source |
| TAK1 | ~1.6 | Not specified | [1] |
| p38α | ~7.0 | Not specified | [1] |
| TAK1 | 156 | Not specified | [2] |
| p38α | 186 | Not specified | [2] |
| LPS-induced TNF-α release (human PBMCs) | < 100 | Not specified | [1] |
| LPS-induced IL-6 release (human PBMCs) | < 100 | Not specified | [1] |
Table 2: In Vivo Efficacy
| Animal Model | Effect | Source |
| Rodent models of acute and chronic inflammation | Significantly reduced cytokine levels and inflammation | [1] |
| Collagen-induced arthritis model (rodent) | Lowered joint swelling and histopathological scores | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available in peer-reviewed literature. The following sections provide generalized protocols based on standard methods for evaluating TAK1/p38α inhibitors.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound has not been identified in the public domain. The synthesis of structurally related pyrazolyl ureas typically involves a multi-step process. A plausible, though unconfirmed, general synthetic strategy would likely involve:
-
Synthesis of the pyrazole core: Condensation of a hydrazine derivative with a β-diketoester to form the substituted pyrazole ring.
-
Functional group manipulation: Introduction of the tert-butyl and amino groups onto the pyrazole ring.
-
Synthesis of the phenylurea component: Preparation of the 3-methyl-4-(pyridin-4-yloxy)aniline intermediate.
-
Urea formation: Coupling of the aminopyrazole with the aniline derivative, often via a phosgene equivalent or an isocyanate intermediate, to form the final urea linkage.
In Vitro Kinase Inhibition Assays
Objective: To determine the IC50 of this compound against TAK1 and p38α kinases.
Materials:
-
Recombinant human TAK1/TAB1 complex
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) for TAK1, ATF2 for p38α)
-
This compound (serial dilutions in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phospho-specific antibodies)
-
Microplate reader
General Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in the wells of a microplate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of LPS-Induced Cytokine Release
Objective: To measure the potency of this compound in inhibiting the production of TNF-α and IL-6 from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (serial dilutions in DMSO)
-
ELISA kits for human TNF-α and IL-6
-
Cell culture plates and incubator
General Protocol:
-
Seed PBMCs or THP-1 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound and determine the IC50 value.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for in vivo administration (e.g., in a vehicle of DMSO and corn oil)[2]
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
General Protocol:
-
Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice on day 0.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment: Begin treatment with this compound or vehicle control at the onset of arthritis (typically around day 21-28). The dose and frequency of administration would need to be determined in dose-ranging studies.
-
Monitoring: Monitor the mice daily for signs of arthritis. Measure paw thickness and score the severity of arthritis in each paw based on a standardized clinical scoring system (e.g., 0-4 scale for erythema, swelling, and ankylosis).
-
Endpoint Analysis: At the end of the study (e.g., day 35-42), sacrifice the animals and collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion. Cytokine levels in the serum or joint tissue can also be measured.
Clinical Trial Status
As of the latest available information, there are no registered clinical trials for this compound. Its development appears to be in the preclinical stage.
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action, targeting both upstream and downstream components of the inflammatory signaling cascade, suggests potential therapeutic utility in a range of autoimmune and inflammatory disorders. Further studies are required to fully characterize its pharmacokinetic and safety profiles and to determine its potential for clinical development.
References
In-Depth Technical Guide: Target Validation Studies of PF-05381941
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05381941 is a potent, small-molecule dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). These two kinases are critical nodes in the signaling pathways that drive the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By simultaneously targeting both TAK1 and p38α, this compound offers a comprehensive approach to modulating the inflammatory response. This technical guide provides a detailed overview of the target validation studies for this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of both TAK1 and p38α. TAK1 is a key upstream kinase in the activation of both the Nuclear Factor-kappa B (NF-κB) and MAPK signaling cascades in response to inflammatory stimuli. Inhibition of TAK1 by this compound prevents the activation of these downstream pathways. Concurrently, the inhibition of p38α, a MAPK, directly blocks the production of key pro-inflammatory cytokines. This dual inhibition strategy aims to provide a more robust and comprehensive suppression of inflammatory processes compared to single-target agents.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound [1]
| Target | IC50 (nM) |
| TAK1 | ~1.6 |
| p38α | ~7.0 |
Table 2: Cellular Activity of this compound in Human PBMCs [1]
| Stimulant | Cytokine Measured | IC50 (nM) |
| Lipopolysaccharide (LPS) | TNF-α | < 100 |
| Lipopolysaccharide (LPS) | IL-6 | < 100 |
Key Experimental Protocols
This section details the methodologies for the pivotal experiments conducted to validate the targets of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TAK1 and p38α kinases.
Methodology:
-
Enzymes: Recombinant human TAK1/TAB1 complex and p38α.
-
Substrate: Myelin Basic Protein (MBP) is a commonly used substrate for these kinases.
-
Assay Principle: A radiometric assay using [γ-³²P]ATP is a standard method. The incorporation of ³²P into the substrate is measured as an indicator of kinase activity.
-
Procedure:
-
A reaction mixture is prepared containing the kinase, substrate, and varying concentrations of this compound (typically in a serial dilution).
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper and washing).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
LPS-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
Methodology:
-
Cell Source: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate the production of inflammatory cytokines via Toll-like receptor 4 (TLR4).
-
Procedure:
-
Isolated PBMCs are plated in cell culture plates.
-
Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
LPS is then added to the cell cultures to induce cytokine production.
-
The cells are incubated for a further period (e.g., 4-24 hours).
-
The cell culture supernatant is collected.
-
The concentrations of cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
IC50 values for cytokine inhibition are determined from the dose-response curves.
-
In Vivo Efficacy in a Rodent Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animal Model: Typically, DBA/1 mice are used as they are susceptible to the induction of arthritis with type II collagen.
-
Induction of Arthritis:
-
An initial immunization with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) is administered intradermally at the base of the tail.
-
A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given approximately 21 days after the primary immunization.
-
-
Treatment:
-
The specific dosage and administration route for this compound would be determined in dose-ranging studies. For a proof-of-concept study, a dose that achieves plasma concentrations above the in vitro IC50 values would be selected. Administration is typically oral (gavage) or intraperitoneal.
-
Treatment can be administered prophylactically (starting before the onset of clinical signs) or therapeutically (starting after the onset of clinical signs).
-
-
Outcome Measures:
-
Clinical Scoring: Arthritis severity is assessed regularly by scoring each paw based on the degree of inflammation (redness and swelling).
-
Paw Swelling: Paw thickness is measured using a caliper.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure systemic levels of inflammatory cytokines and anti-collagen antibodies.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Dual inhibition of TAK1 and p38α by this compound.
Experimental Workflow for Target Validation
Caption: A stepwise workflow for the target validation of this compound.
Logical Relationship of Dual Inhibition
Caption: The synergistic effect of dual target inhibition by this compound.
References
Kinase Selectivity Profile of PF-05381941: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05381941 is a potent, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α Mitogen-Activated Protein Kinase (MAPK). These kinases are critical nodes in pro-inflammatory signaling pathways, including the NF-κB and MAPK cascades. By targeting both TAK1 and p38α, this compound offers a comprehensive approach to suppressing inflammatory responses, making it a compound of significant interest for the development of therapeutics for autoimmune and inflammatory diseases. This technical guide provides a detailed overview of the kinase selectivity profile of this compound, including available quantitative data, experimental methodologies for kinase inhibition assays, and the signaling context of its targets.
Introduction
Inflammatory processes are tightly regulated by complex signaling networks, with protein kinases playing a central role in the amplification and transduction of inflammatory signals. TAK1, a member of the MAP3K family, is a key upstream kinase activated by various pro-inflammatory cytokines such as TNF-α and IL-1β. Once activated, TAK1 initiates downstream signaling cascades that lead to the activation of NF-κB and other MAPKs, including p38. The p38 MAPK pathway, in turn, is crucial for the regulation of the expression of numerous inflammatory cytokines. The dual inhibition of both TAK1 and p38α by this compound presents a promising strategy for more effective control of inflammatory diseases compared to single-target agents.
Kinase Selectivity Profile
This compound has been characterized as a potent dual inhibitor of TAK1 and p38α. However, there are conflicting reports from different suppliers regarding its half-maximal inhibitory concentration (IC50). The following table summarizes the available data. It is important to note that without access to the primary publication, the precise experimental conditions that would account for these differences remain unclear.
| Target Kinase | MedKoo Biosciences IC50 (nM)[1] | MedChemExpress IC50 (nM)[2] |
| TAK1 | ~1.6 | 156 |
| p38α | ~7.0 | 186 |
A comprehensive kinase selectivity profile against a wider panel of kinases is not publicly available in the searched resources. Such a profile is essential for a thorough assessment of the inhibitor's specificity and potential off-target effects.
Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the TAK1 and p38 MAPK signaling pathways. The following diagrams illustrate the position of these kinases within their respective cascades and the mechanism of action of this compound.
Caption: TAK1 and p38 MAPK Signaling Pathways Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the determination of this compound IC50 values are not available in the public domain. However, based on commonly used methods for kinase inhibitor profiling, the following outlines generic procedures for LanthaScreen® and ADP-Glo™ assays, which are frequently employed for such purposes.
LanthaScreen® Eu Kinase Binding Assay (Generic Protocol for TAK1)
This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.
References
Methodological & Application
Application Notes and Protocols for PF-05381941 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent, small-molecule dual inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK)[1][2]. These two kinases are critical components of intracellular signaling cascades that regulate the production of pro-inflammatory cytokines. By inhibiting both TAK1 and p38α, this compound effectively disrupts the NF-κB and MAPK signaling pathways, leading to a robust suppression of inflammatory responses[1]. This dual inhibitory action makes this compound a compound of interest for the research and development of therapeutics for autoimmune and inflammatory diseases[1].
This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound, including a biochemical kinase inhibition assay and a cell-based functional assay.
Signaling Pathway of TAK1 and p38α Inhibition by this compound
Caption: Signaling pathway inhibited by this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound against its targets. It is important to note the variability in reported values, which may be due to different assay conditions and methodologies.
| Target | IC50 (nM) | Assay Type | Source |
| TAK1 | ~1.6 | Biochemical | [1] |
| p38α | ~7.0 | Biochemical | [1] |
| TAK1 | 156 | Biochemical | [2][3] |
| p38α | 186 | Biochemical | [2] |
| LPS-stimulated TNF-α release | 8 | Cell-based (human PBMCs) | [2] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against purified TAK1 and p38α kinases. A common method for this is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for the biochemical kinase inhibition assay.
Materials:
-
Recombinant human TAK1/TAB1 complex and p38α kinase (active)
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
[γ-33P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound stock solution in DMSO
-
96-well plates
-
Phosphocellulose filtermats
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 96-well plate.
-
Add 10 µL of the kinase solution (TAK1 or p38α) to each well.
-
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a master mix containing the substrate (MBP) and [γ-33P]ATP in kinase assay buffer.
-
Add 10 µL of the master mix to each well to start the reaction. The final ATP concentration should be at or near its Km for the respective kinase.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
-
Detection:
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filtermat.
-
Wash the filtermat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Rinse with acetone and allow the mat to dry.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay for TNF-α Inhibition
This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Workflow for Cell-Based TNF-α Inhibition Assay
References
PF-05381941 Cell-Based Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent and selective dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 mitogen-activated protein kinase α (p38α). These kinases are critical mediators in the inflammatory response, playing central roles in the activation of downstream signaling pathways such as NF-κB and MAPK, which lead to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] By targeting both TAK1 and p38α, this compound offers a comprehensive approach to modulating the inflammatory cascade.
This guide provides detailed application notes and protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on inflammatory signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of both TAK1 and p38α.
-
TAK1 Inhibition: TAK1 is a key upstream kinase in the signaling cascades initiated by pro-inflammatory stimuli such as TNF-α and Interleukin-1β (IL-1β). Inhibition of TAK1 by this compound prevents the activation of the IκB kinase (IKK) complex, thereby blocking the subsequent activation of the NF-κB pathway. Additionally, TAK1 inhibition blocks the activation of downstream MAP kinases, including p38 and JNK.
-
p38α Inhibition: p38α is a critical kinase in the MAPK signaling pathway, which is also activated by various inflammatory stimuli. Inhibition of p38α by this compound directly blocks the phosphorylation of downstream substrates, leading to a reduction in the production of pro-inflammatory cytokines.
The dual inhibition of both TAK1 and p38α provides a synergistic blockade of inflammatory signaling, making this compound a valuable tool for research in inflammation and autoimmune diseases.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Type |
| TAK1 | 1.6 | Biochemical Kinase Assay |
| p38α | 7.0 | Biochemical Kinase Assay |
| TAK1 | 156 | Cell-Based Assay |
| p38α | 186 | Cell-Based Assay |
Table 1: In vitro inhibitory activity of this compound against TAK1 and p38α.[1]
| Cell Type | Stimulant | Cytokine Measured | IC50 (nM) |
| Human PBMCs | LPS | TNF-α | < 100 |
| Human PBMCs | LPS | IL-6 | < 100 |
Table 2: Cellular activity of this compound in inhibiting LPS-induced cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs).[1]
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
References
Application Notes: PF-05381941 for Western Blot Analysis of p-p38
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent, orally available, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 mitogen-activated protein kinase alpha (p38α).[1][2] The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory cytokines and environmental stress. Activation of p38α involves dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182) by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. Activated, phosphorylated p38 (p-p38) subsequently phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. By targeting both TAK1, an upstream activator of the p38 pathway, and p38α directly, this compound offers a comprehensive approach to modulating inflammatory responses.
These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of p38 phosphorylation at Thr180/Tyr182 in cell lysates treated with this compound.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway leading to p38 activation and the points of inhibition by this compound. External stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, activate upstream kinases, including TAK1. TAK1, in turn, phosphorylates and activates MKK3 and MKK6, which then dually phosphorylate p38α at Thr180 and Tyr182, leading to its activation. This compound exerts its inhibitory effect at two key points in this cascade: it directly inhibits the kinase activity of TAK1 and also directly inhibits the kinase activity of p38α.
Caption: p38 MAPK signaling pathway and points of inhibition by this compound.
Quantitative Data Summary
The following table summarizes representative data on the dose-dependent inhibition of p-p38α by this compound in a cellular assay. The data is presented as the percentage of p-p38α inhibition relative to a stimulated control, as would be quantified from a Western blot.
| This compound Concentration (nM) | Mean p-p38α Inhibition (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 0 | 5.2 |
| 1 | 15.3 | 4.8 |
| 10 | 48.7 | 6.1 |
| 100 | 85.2 | 3.9 |
| 1000 | 98.6 | 1.5 |
Experimental Workflow
The diagram below outlines the major steps for performing a Western blot to analyze the effect of this compound on p38 phosphorylation.
Caption: Experimental workflow for Western blot analysis of p-p38.
Detailed Experimental Protocol: Western Blot for p-p38
This protocol is designed for the analysis of p-p38 (Thr180/Tyr182) in cell lysates following treatment with this compound and stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS).
Materials and Reagents:
-
Cell Line: A suitable cell line that expresses the p38 signaling pathway components (e.g., RAW 264.7 macrophages, THP-1 monocytes, HeLa cells).
-
This compound: Prepare a stock solution in DMSO.
-
Stimulant: Lipopolysaccharide (LPS) or a relevant cytokine (e.g., TNF-α, IL-1β).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, and electrophoresis apparatus.
-
Transfer: PVDF membrane, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.
-
Rabbit or mouse anti-total p38 MAPK antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%). b. Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1000 nM) or vehicle (DMSO) for 1-2 hours. c. Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) or cytokine for a predetermined time (e.g., 15-30 minutes) to induce p38 phosphorylation. Include an unstimulated, vehicle-treated control.
-
Cell Lysis and Protein Quantification: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new tube. f. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins from the gel to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. f. Incubate the membrane with the primary antibody against p-p38 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 5-10 minutes each with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane again three times for 5-10 minutes each with TBST. j. Apply the ECL detection reagent to the membrane according to the manufacturer's instructions. k. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing for Total p38 (Loading Control): a. After imaging for p-p38, the membrane can be stripped of the antibodies. b. Re-block the membrane and probe with the primary antibody for total p38. c. Repeat the secondary antibody incubation, washing, and detection steps as described above.
-
Data Analysis: a. Quantify the band intensities for both p-p38 and total p38 using densitometry software. b. Normalize the p-p38 signal to the total p38 signal for each sample to account for any variations in protein loading. c. Calculate the percentage inhibition of p-p38 for each this compound concentration relative to the stimulated vehicle control.
References
Application Notes and Protocols for PF-05381941 ELISA for Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent and selective dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 mitogen-activated protein kinase α (p38α).[1] These kinases are critical nodes in intracellular signaling pathways that regulate the production of pro-inflammatory cytokines. By inhibiting TAK1 and p38α, this compound effectively suppresses the inflammatory response, making it a compound of significant interest for the development of therapeutics for autoimmune diseases and other inflammatory conditions.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and robust method for the quantitative determination of cytokine levels in biological samples, including cell culture supernatants. This document provides detailed application notes and a comprehensive protocol for utilizing ELISA to assess the inhibitory effect of this compound on the production of key pro-inflammatory cytokines.
Mechanism of Action: Inhibition of Pro-Inflammatory Cytokine Signaling
This compound exerts its anti-inflammatory effects by targeting two key kinases in the pro-inflammatory signaling cascade:
-
TAK1 (Transforming Growth Factor-β-Activated Kinase 1): A crucial upstream kinase that integrates signals from various stimuli, including Toll-like receptors (TLRs) and cytokine receptors like the TNF receptor. Activation of TAK1 leads to the downstream activation of both the NF-κB and MAPK signaling pathways.
-
p38α MAPK (Mitogen-Activated Protein Kinase): A member of the MAPK family that plays a pivotal role in the transcriptional and post-transcriptional regulation of many pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
By dually inhibiting TAK1 and p38α, this compound effectively blocks multiple pathways that lead to the synthesis and release of key inflammatory mediators.
Data Presentation: In Vitro Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory potency of this compound against its primary targets and its effect on cytokine production.
Table 1: Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) |
| TAK1 | ~1.6 |
| p38α | ~7.0 |
Data sourced from MedKoo Biosciences.[1]
Table 2: Inhibition of Cytokine Production by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Stimulus | IC50 (nM) |
| TNF-α | LPS | < 100 |
| TNF-α | LPS | 8 |
| IL-6 | LPS | < 100 |
| IL-1β | LPS | Not Reported |
Data sourced from MedKoo Biosciences and MedChemExpress.[1][2]
Experimental Protocols
This section provides a detailed protocol for a cell-based ELISA to determine the effect of this compound on cytokine production in a human monocytic cell line (e.g., THP-1) or primary human PBMCs.
Protocol: this compound Inhibition of LPS-Induced TNF-α and IL-6 Production
Objective: To quantify the dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 production by this compound in cultured cells.
Materials:
-
Human monocytic cell line (e.g., THP-1) or isolated human PBMCs
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Commercial ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Culture and Seeding:
-
For THP-1 cells, differentiate them into a macrophage-like phenotype by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
For PBMCs, isolate them from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of culture medium. Incubate for 2-4 hours to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 0.1 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (the optimal concentration may need to be determined empirically).
-
Include a negative control group of cells that are not stimulated with LPS.
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation:
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined based on the kinetics of TNF-α and IL-6 production in your cell system.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants and store them at -80°C until the ELISA is performed.
-
-
ELISA for TNF-α and IL-6:
-
Perform the ELISA for human TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the commercial ELISA kits.
-
Briefly, this will involve the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking non-specific binding sites.
-
Adding standards (with known cytokine concentrations) and the collected supernatants to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of TNF-α and IL-6 in each of your experimental samples.
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
The provided application notes and protocol offer a comprehensive framework for researchers to effectively utilize ELISA for quantifying the inhibitory effects of this compound on cytokine production. By following this detailed methodology, scientists can generate robust and reproducible data to further elucidate the anti-inflammatory properties of this promising dual TAK1/p38α inhibitor and advance its potential development as a therapeutic agent.
References
Application Notes and Protocols for PF-05381941 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent and selective dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1][2] These two kinases are critical components of intracellular signaling cascades that regulate inflammatory responses. By targeting both TAK1 and p38α, this compound offers a comprehensive approach to modulating the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.[1] These application notes provide detailed protocols for the use of this compound in primary cell culture, a valuable tool for studying inflammatory diseases and developing novel therapeutics.
Primary cells, derived directly from living tissues, provide a more physiologically relevant model for cellular research compared to immortalized cell lines.[3][4] The use of this compound in primary cell cultures, such as human peripheral blood mononuclear cells (PBMCs), allows for the investigation of its anti-inflammatory effects in a setting that closely mimics the in vivo environment.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of both TAK1 and p38α.
-
TAK1 Inhibition: TAK1 is a key upstream kinase in the activation of both the NF-κB and MAPK signaling pathways in response to pro-inflammatory stimuli like TNF-α and IL-1β.[5][6] Inhibition of TAK1 by this compound blocks the subsequent activation of downstream kinases, leading to reduced inflammatory gene expression.[1]
-
p38α Inhibition: p38α is a member of the MAPK family that plays a crucial role in the production of pro-inflammatory cytokines.[] By directly inhibiting p38α, this compound further suppresses the inflammatory response.[1]
The dual inhibition of both TAK1 and p38α provides a more robust anti-inflammatory effect compared to targeting either kinase alone.[1]
Signaling Pathway Diagrams
Caption: this compound inhibits TAK1 and p38α signaling.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound.
| Target | Assay | IC50 (nM) | Cell Type | Reference |
| TAK1 | Kinase Assay | 1.6 | - | [1] |
| p38α | Kinase Assay | 7.0 | - | [1] |
| TAK1 | Kinase Assay | 156 | - | [2][8] |
| p38α | Kinase Assay | 186 | - | [2][8] |
| LPS-induced TNF-α production | Cellular Assay | < 100 | Human PBMCs | [1] |
| LPS-stimulated TNF-α release | Cellular Assay | 8 | Human PMNs | [2][8] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, dissolve 4.67 mg of this compound (Molecular Weight: 466.55 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[8]
Primary Cell Culture Protocol: Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a general guideline for treating human PBMCs with this compound to assess its impact on cytokine production.
Caption: Workflow for this compound treatment in PBMCs.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (or other inflammatory stimulus)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Add the inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL) to the appropriate wells.
-
Include an unstimulated control group.
-
-
Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) depending on the endpoint being measured.
-
Sample Collection:
-
Supernatant: Centrifuge the plate and carefully collect the supernatant for cytokine analysis (e.g., ELISA).
-
Cell Lysate: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer for protein analysis (e.g., Western blotting).
-
Endpoint Analysis
a. Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the collected supernatants according to the manufacturer's instructions.
b. Western Blotting for Signaling Pathway Analysis:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., phospho-p38, total p38, phospho-IκBα, total IκBα).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
General Considerations and Best Practices
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound on the primary cells being used. Perform a dose-response experiment and measure cell viability using methods like MTT or trypan blue exclusion.
-
Dose-Response: Determine the optimal working concentration of this compound for your specific primary cell type and experimental conditions by performing a dose-response curve.
-
Controls: Always include appropriate controls in your experiments, including vehicle controls (DMSO), unstimulated controls, and positive controls (stimulus alone).
-
Primary Cell Variability: Be aware that primary cells can exhibit donor-to-donor variability. It is recommended to use cells from multiple donors to ensure the reproducibility of your findings.
Disclaimer
This product is for research use only and is not intended for human or veterinary use.[1] The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Primary Cell Culture [sigmaaldrich.com]
- 4. Cell Lines & Specialty Cell Culture [sigmaaldrich.com]
- 5. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 6. TAK1-DEPENDENT SIGNALING REQUIRES FUNCTIONAL INTERACTION WITH TAB2/TAB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for PF-05381941 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05381941 is a potent, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1] These kinases are critical components of intracellular signaling cascades that regulate the production of pro-inflammatory cytokines. By targeting both TAK1 and p38α, this compound offers a comprehensive approach to modulating inflammatory responses. Preclinical studies in rodent models of inflammatory diseases, such as collagen-induced arthritis (CIA), have demonstrated the anti-inflammatory efficacy of this compound, as evidenced by the reduction in cytokine levels, joint swelling, and histopathological scores.[1] These application notes provide an overview of the mechanism of action of this compound and a detailed protocol for its use in a murine model of collagen-induced arthritis.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting two key kinases in the pro-inflammatory signaling pathways:
-
TAK1 Inhibition: TAK1 is a central kinase that integrates signals from various pro-inflammatory stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and lipopolysaccharide (LPS).[2] Its inhibition disrupts the downstream activation of both the Nuclear Factor-κB (NF-κB) and MAPK signaling pathways.
-
p38α Inhibition: p38α MAPK is a downstream effector in the MAPK pathway. Its inhibition directly leads to a reduction in the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
The dual inhibition of both TAK1 and p38α by this compound results in a more comprehensive suppression of the inflammatory cascade compared to selective inhibitors of a single pathway.[1] this compound has demonstrated potent inhibitory activity against both TAK1 and p38α with IC₅₀ values of 156 nM and 186 nM, respectively.[3]
Data Presentation: In Vivo Dosage in Mouse Studies
While specific in vivo dosage information for this compound in mouse studies is not publicly available in the reviewed literature, data from studies on other TAK1 and p38 inhibitors in similar inflammatory models can provide a valuable reference for dose-ranging studies.
| Inhibitor Class | Compound | Mouse Model | Dosage | Route of Administration | Key Findings |
| TAK1 Inhibitor | Takinib | Collagen-Induced Arthritis (CIA) | 50 mg/kg, daily | Not specified | Significantly reduced clinical arthritis score and mitigated weight loss.[3] |
| p38 Inhibitor | Org 48762-0 | LPS-induced endotoxemia | 3 mg/kg | Oral | Achieved >90% inhibition of LPS-induced TNFα production.[1] |
Note: The optimal dosage of this compound for in vivo mouse studies should be determined empirically through dose-response experiments for each specific animal model and experimental setup.
Experimental Protocols
Murine Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used and well-characterized animal model for studying the pathophysiology of rheumatoid arthritis and for evaluating potential therapeutic agents.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (to be formulated in an appropriate vehicle)
-
Vehicle control
-
Standard animal husbandry equipment
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant.
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant.
-
Administer 100 µL of the emulsion intraperitoneally.
-
-
Treatment Protocol (Prophylactic or Therapeutic):
-
Prophylactic: Begin treatment with this compound or vehicle control before or at the time of the booster immunization.
-
Therapeutic: Initiate treatment upon the first clinical signs of arthritis (e.g., paw swelling).
-
Administer this compound or vehicle control at the predetermined dosage and frequency (e.g., daily oral gavage or intraperitoneal injection).
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.
-
-
Histopathological Analysis (at study termination):
-
Euthanize mice and collect affected joints.
-
Fix, decalcify, and embed joints in paraffin.
-
Section and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Mandatory Visualizations
Signaling Pathway of TAK1 and p38α Inhibition by this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Mouse Study
Caption: Workflow for a collagen-induced arthritis study.
References
- 1. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-05381941 Administration in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent, orally bioavailable dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1] These two kinases are critical nodes in the signaling pathways of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), which are key drivers in the pathophysiology of rheumatoid arthritis (RA).[1] By targeting both TAK1 and p38α, this compound offers a comprehensive approach to suppressing inflammatory responses. Preclinical studies have demonstrated the efficacy of this compound in rodent models of inflammatory arthritis, including the collagen-induced arthritis (CIA) model, where it has been shown to reduce joint swelling, decrease histopathological scores, and lower pro-inflammatory cytokine levels.[1]
These application notes provide a detailed overview of the administration of this compound in a murine CIA model, including experimental protocols and representative data.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting pro-inflammatory signaling pathways.
Caption: Mechanism of this compound action.
Experimental Protocols
The following protocols are representative of a study evaluating this compound in a murine collagen-induced arthritis model.
Collagen-Induced Arthritis (CIA) Model
A standard workflow for a preventative CIA study is depicted below.
Caption: Workflow for CIA model and treatment.
1. Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen (dissolved in 0.1 M acetic acid) in an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site near the primary injection.
-
2. Administration of this compound
-
Dosing: Begin daily oral administration (p.o.) of this compound or vehicle control on day 21 and continue until the end of the study (day 42).
-
Formulation: this compound can be formulated in a vehicle such as 0.5% methylcellulose with 0.25% Tween 80.
3. Assessment of Arthritis
-
Clinical Scoring:
-
Visually score arthritis in each paw daily from day 21, based on a scale of 0-4, where:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum score per mouse is 16.
-
-
Paw Swelling Measurement:
-
Measure the thickness of each hind paw daily from day 21 using a digital caliper.
-
4. Histopathological Analysis
-
Tissue Collection: On day 42, euthanize mice and collect hind paws.
-
Processing: Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Staining: Section the paws and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin-O for cartilage integrity.
-
Scoring: Score sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-4 (0 = normal, 4 = severe).
5. Cytokine Analysis
-
Sample Collection: Collect serum at the time of euthanasia.
-
Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum using a multiplex immunoassay or individual ELISA kits.
Representative Quantitative Data
The following data are illustrative and based on expected outcomes for a potent TAK1/p38α inhibitor in a CIA model. Specific results for this compound would need to be generated experimentally.
Table 1: Effect of this compound on Clinical Arthritis Score and Paw Swelling
| Treatment Group | Dose (mg/kg, p.o.) | Mean Clinical Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) |
| Vehicle Control | - | 10.5 ± 1.2 | 3.8 ± 0.3 |
| This compound | 3 | 6.2 ± 0.9 | 3.1 ± 0.2 |
| This compound | 10 | 3.1 ± 0.5 | 2.5 ± 0.1 |
| This compound | 30 | 1.5 ± 0.3 | 2.1 ± 0.1 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control.
Table 2: Histopathological Scores in CIA Mice Treated with this compound
| Treatment Group | Dose (mg/kg, p.o.) | Inflammation Score (0-4) | Pannus Score (0-4) | Cartilage Damage (0-4) | Bone Erosion (0-4) |
| Vehicle Control | - | 3.5 ± 0.4 | 3.2 ± 0.3 | 3.0 ± 0.5 | 2.8 ± 0.4 |
| This compound | 10 | 1.2 ± 0.2 | 1.0 ± 0.2 | 1.1 ± 0.3 | 0.9 ± 0.2 |
| This compound | 30 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2 | 0.5 ± 0.1 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control.
Table 3: Serum Cytokine Levels in CIA Mice Treated with this compound
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 150 ± 25 | 85 ± 15 | 250 ± 40 |
| This compound | 10 | 75 ± 12 | 40 ± 8* | 120 ± 20 |
| This compound | 30 | 40 ± 8 | 25 ± 5** | 60 ± 10 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control.
Conclusion
The dual inhibition of TAK1 and p38α by this compound presents a promising therapeutic strategy for rheumatoid arthritis. The protocols and representative data outlined in these application notes provide a framework for evaluating the in vivo efficacy of this compound in the collagen-induced arthritis model. The expected dose-dependent reduction in clinical signs of arthritis, joint damage, and pro-inflammatory cytokine levels highlights the potential of this compound as a disease-modifying anti-rheumatic drug. Further investigation is warranted to fully characterize the therapeutic profile of this compound.
References
Application Notes and Protocols: Investigating the Effects of PF-05381941 on LPS-Stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines and mediators. This inflammatory response, while crucial for host defense, can become dysregulated and contribute to the pathogenesis of various inflammatory diseases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in regulating the expression of inflammatory cytokines in LPS-stimulated macrophages.[1] PF-05381941 is a hypothetical, potent, and selective inhibitor of p38 MAPK. These application notes provide detailed protocols for studying the effects of this compound on LPS-stimulated macrophages, including methods for cell culture, stimulation, and analysis of inflammatory responses.
Data Presentation
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | Below Detection Limit | Below Detection Limit | Below Detection Limit |
| LPS (100 ng/mL) | 1500 ± 120 | 850 ± 75 | 350 ± 40 |
| LPS + this compound (1 µM) | 450 ± 50 | 200 ± 30 | 90 ± 15 |
| LPS + this compound (10 µM) | 150 ± 25 | 80 ± 15 | 30 ± 8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Gene Expression in LPS-Stimulated Primary Macrophages
| Treatment Group | Tnf mRNA (fold change) | Il6 mRNA (fold change) | Nos2 mRNA (fold change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | 50 ± 5 | 120 ± 15 | 80 ± 10 |
| LPS + this compound (1 µM) | 15 ± 2 | 35 ± 4 | 25 ± 3 |
| LPS + this compound (10 µM) | 5 ± 1 | 10 ± 2 | 8 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments. Gene expression was normalized to a housekeeping gene.
Experimental Protocols
Protocol 1: Culture and Stimulation of RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[2]
-
Plating: Seed 5 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh DMEM containing 1% FBS. Pre-treat the cells with desired concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for the desired time points (e.g., 4 hours for cytokine protein analysis, 2 hours for mRNA analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis using ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for RNA or protein extraction.
-
Protocol 2: Isolation and Stimulation of Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation: Harvest bone marrow cells from the femurs and tibias of mice.
-
Differentiation: Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.[3]
-
Plating and Stimulation: Follow steps 2-5 from Protocol 1 for plating, pre-treatment, stimulation, and sample collection.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Add diluted cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody. After incubation and washing, add streptavidin-HRP.
-
Development: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. Cytokine concentrations are determined by comparison to the standard curve.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from cell lysates using a commercially available RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Actb, Gapdh).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualization of Signaling Pathways and Workflows
LPS-Induced Pro-inflammatory Signaling in Macrophages
Caption: LPS signaling cascade in macrophages leading to cytokine production.
Experimental Workflow for Evaluating this compound
Caption: Workflow for studying this compound effects on macrophages.
Logical Relationship of this compound Action
Caption: Inhibition of p38 MAPK by this compound reduces inflammation.
References
Application Note and Protocol: Preparation of PF-05381941 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of PF-05381941, a potent dual inhibitor of TAK1/p38α, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental assays.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 466.53 g/mol | [1][2] |
| Chemical Formula | C₂₇H₂₆N₆O₂ | [1][3] |
| CAS Number | 1474022-02-0 | [1][3] |
| Appearance | Solid powder | [3] |
| Solubility in DMSO | 100 mg/mL (214.35 mM) | [1][2][4] |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | [1][3] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2][4] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed by modifying the mass of the compound or the volume of the solvent accordingly.
2.1. Materials
-
This compound solid powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), hygroscopic DMSO can impact solubility[4]
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
2.2. Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) for this compound before handling.
-
This product is for research use only and is not intended for human or veterinary use.
2.3. Step-by-Step Procedure
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of the compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 466.53 g/mol x 1000 mg/g = 4.6653 mg
-
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the weighed powder. For 4.67 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Aliquotting: Once the solution is clear and homogenous, divide the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][4] Ensure the vials are tightly sealed.
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the stock solution preparation workflow and the signaling pathway targeted by this compound.
Caption: Workflow for this compound stock solution preparation.
Caption: this compound dual inhibition of TAK1 and p38α.
References
Application Notes and Protocols for PF-05381941 in NF-κB and MAPK Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent and selective small molecule inhibitor that demonstrates dual activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1][2] This dual inhibitory action makes it a valuable tool for investigating the roles of the NF-κB and MAPK signaling pathways in various physiological and pathological processes, particularly in inflammation and autoimmune diseases.[1] By targeting two key kinases in these cascades, this compound allows for a comprehensive blockade of downstream inflammatory responses. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo studies to analyze its effects on the NF-κB and MAPK pathways.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding sites of both TAK1 and p38α, thereby preventing their phosphorylation and subsequent activation. TAK1 is a crucial upstream kinase that, upon activation by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and lipopolysaccharide (LPS), phosphorylates and activates the IκB kinase (IKK) complex and MAPK kinases (MKKs).[1] Activation of the IKK complex leads to the phosphorylation and degradation of IκBα, allowing for the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. The activation of MKKs by TAK1 leads to the phosphorylation and activation of downstream MAPKs, including p38. p38α MAPK, in turn, plays a significant role in the post-transcriptional regulation and synthesis of inflammatory cytokines like TNF-α and IL-6.[1] By inhibiting both TAK1 and p38α, this compound effectively abrogates these signaling events, leading to a potent anti-inflammatory effect.[1]
Data Presentation
In Vitro Efficacy of this compound
| Target | Assay Type | IC50 Value | Reference |
| TAK1 | Biochemical Kinase Assay | ~1.6 nM | [1] |
| p38α | Biochemical Kinase Assay | ~7.0 nM | [1] |
| TAK1 | Biochemical Kinase Assay | 156 nM | [2] |
| p38α | Biochemical Kinase Assay | 186 nM | [2] |
| LPS-induced TNF-α production | Human PBMCs | < 100 nM | [1] |
| LPS-induced IL-6 production | Human PBMCs | < 100 nM | [1] |
Note: Discrepancies in IC50 values may arise from different experimental conditions, such as ATP concentration in kinase assays.
Signaling Pathway Diagrams
References
Troubleshooting & Optimization
Troubleshooting PF-05381941 insolubility in media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with PF-05381941 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule dual inhibitor of Transforming growth factor-beta-activated kinase 1 (TAK1) and p38 mitogen-activated protein kinase (p38α).[1][2] By inhibiting these two kinases, this compound effectively blocks pro-inflammatory signaling pathways, such as NF-κB and MAPK, leading to reduced production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]
Q2: What is the primary cause of this compound precipitation in cell culture media?
The primary cause of this compound precipitation is its hydrophobic nature and low aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into the aqueous environment of cell culture media, the compound can rapidly fall out of solution, a phenomenon known as "solvent shock."[3]
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is high-purity, anhydrous DMSO.[1][2] It is crucial to use a fresh, unopened bottle of DMSO or anhydrous DMSO to minimize moisture content, as water can decrease the solubility of the compound.[3]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.5%.[4] Many cell lines can tolerate up to 1%, but this can be cell-type dependent. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess any effects of the solvent on your cells.[3][4]
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues and provides solutions for preventing and resolving this compound precipitation in your cell culture media.
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
-
Cause A: High Final Concentration. The desired final concentration of this compound may be above its solubility limit in the culture medium.
-
Solution: Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect. Consider lowering the final working concentration.[4]
-
-
Cause B: Improper Mixing Technique. Adding the stock solution directly to the medium without adequate mixing can create localized high concentrations, leading to precipitation.
-
Solution: Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing.[4]
-
-
Cause C: High Concentration of the Stock Solution. A highly concentrated stock solution requires a very small volume to be added to the medium, which may not disperse quickly enough.
-
Solution: Prepare an intermediate dilution of your this compound stock in DMSO before the final dilution into the culture medium. This allows for a larger, more easily dispersed volume to be added.[4]
-
Issue 2: The culture medium becomes cloudy or a precipitate forms over time during incubation.
-
Cause A: Instability of this compound in Culture Medium. The compound may degrade or interact with media components over long incubation periods.
-
Solution: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.[4]
-
-
Cause B: Interaction with Serum Proteins. Components in fetal bovine serum (FBS) can interact with small molecules and cause precipitation.
-
Solution: If your experimental design permits, try reducing the serum concentration or using a serum-free medium. Always perform a preliminary experiment to assess the effect of reduced serum on your cells' viability and growth.[4]
-
-
Cause C: Temperature Fluctuations. Changes in temperature can affect the solubility of small molecules.
-
Solution: Ensure the incubator maintains a stable temperature. When preparing your working solutions, pre-warm the media and other reagents to 37°C.[4]
-
-
Cause D: pH Shift in the Medium. Cellular metabolism can cause the pH of the culture medium to change, which can affect the solubility of pH-sensitive compounds.
-
Solution: Use a buffered medium, such as one containing HEPES, to maintain a stable pH. Ensure proper CO2 levels in the incubator.[5]
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 466.53 g/mol | [2] |
| Solubility in DMSO | ≥ 100 mg/mL (214.35 mM) | [2] |
| Appearance | Solid powder | [1] |
| Storage of Solid | -20°C (long term) | [1] |
| Storage of Stock Solution | -20°C or -80°C | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 466.53 g/mol * Volume (L)
-
For 1 mL of a 10 mM stock, you will need 4.67 mg of this compound.
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2]
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
This protocol allows for the determination of the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with or without serum, as per your experimental conditions)
-
Sterile 96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (for turbidity)
Procedure:
-
Prepare Serial Dilutions in DMSO: In a 96-well plate (the "DMSO plate"), prepare a series of 2-fold serial dilutions of your 10 mM this compound stock solution in DMSO. For example, start with 10 mM and dilute down to a low micromolar concentration.
-
Prepare the Assay Plate: In a new 96-well clear-bottom plate (the "assay plate"), add 198 µL of your pre-warmed cell culture medium to each well.
-
Add Compound Dilutions: Using a multichannel pipette, transfer 2 µL of each DMSO dilution from the DMSO plate to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Cover the plate and incubate at 37°C for 1-2 hours.
-
Measure Turbidity: Measure the absorbance of the plate at a wavelength between 500-700 nm. An increase in absorbance indicates the formation of a precipitate.
-
Visual Inspection: Examine the wells under a light microscope to visually confirm the presence or absence of precipitate at each concentration. The highest concentration at which no precipitate is observed is the kinetic solubility.
Visualizations
Caption: this compound dual inhibition of TAK1 and p38α pathways.
Caption: Workflow for troubleshooting this compound precipitation.
References
PF-05381941 off-target effects in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PF-05381941. The information focuses on understanding and mitigating potential off-target effects in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α Mitogen-Activated Protein Kinase (MAPK).[1][2] These two kinases are key components of pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways. By inhibiting both TAK1 and p38α, this compound can effectively suppress the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Q2: There appear to be conflicting reports on the IC50 values for this compound. What are the correct values?
Different studies have reported varying IC50 values for this compound, which can be attributed to differences in assay conditions (e.g., ATP concentration, substrate, enzyme source). It is crucial to consider the specific experimental setup when interpreting these values. Below is a summary of reported IC50 values:
| Target | IC50 (nM) - Source 1[1] | IC50 (nM) - Source 2[2] |
| TAK1 | ~1.6 | 156 |
| p38α | ~7.0 | 186 |
Researchers should establish their own dose-response curves under their specific experimental conditions to determine the effective concentration for their assays.
Q3: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
Off-target effects occur when a compound interacts with and modulates the activity of proteins other than its intended target(s). For kinase inhibitors, these effects are common due to the structural conservation of the ATP-binding site across the human kinome. Unidentified off-target interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity in therapeutic applications.
Q4: Has the broader selectivity profile of this compound been published?
As of the latest information available, a comprehensive public release of a broad kinome scan or selectivity panel data for this compound has not been identified. Therefore, researchers should exercise caution and consider experimentally determining its selectivity profile in their system of interest, especially if observing unexpected or inconsistent results.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with this compound, with a focus on identifying potential off-target effects.
Issue 1: Unexpected Phenotype Observed in Cellular Assays
You observe a cellular phenotype that cannot be readily explained by the inhibition of TAK1 and/or p38α signaling pathways.
Possible Cause: Off-target kinase inhibition.
Troubleshooting Steps:
-
Validate On-Target Inhibition:
-
Perform a dose-response experiment and confirm that the observed phenotype correlates with the inhibition of TAK1 and p38α in your cellular system. This can be done by monitoring the phosphorylation of known downstream substrates (e.g., p-p38, p-JNK for TAK1; p-MK2 for p38α) via Western blot or other immunoassays.
-
-
Perform a Kinase Selectivity Profile:
-
If resources permit, subject this compound to a broad kinase screening panel (e.g., KINOMEscan™, Reaction Biology HotSpot℠). This will provide data on the compound's binding affinity or inhibitory activity against a large number of kinases.
-
-
Orthogonal Approach:
-
Use a structurally distinct inhibitor of TAK1 and/or p38α to see if it recapitulates the observed phenotype. If the phenotype is not reproduced, it is more likely to be an off-target effect of this compound.
-
Utilize genetic approaches such as siRNA or CRISPR/Cas9 to knockdown TAK1 and/or p38α and observe if the phenotype is similar to that induced by this compound.
-
Issue 2: Inconsistent Results Between Biochemical and Cellular Assays
The potency of this compound is significantly different in biochemical assays (using recombinant kinases) compared to cellular assays.
Possible Causes:
-
Cellular Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps.
-
Intracellular ATP Concentration: The high concentration of ATP in cells (~1-10 mM) can compete with ATP-competitive inhibitors, leading to a decrease in apparent potency.
-
Off-Target Engagement in Cells: The compound may be engaging with other intracellular targets, leading to complex downstream effects that alter the final readout.
Troubleshooting Steps:
-
Assess Cellular Target Engagement:
-
Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound is binding to TAK1 and p38α within the cell at the concentrations used.
-
-
Evaluate Cell Health:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to ensure that the observed effects are not due to general cytotoxicity.
-
-
Consider Assay Format:
-
Biochemical assays measure direct inhibition of kinase activity, while cellular assays measure the downstream consequences of this inhibition. The discrepancy may highlight the complexity of the cellular signaling network.
-
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay (Radiometric)
This protocol outlines a general method for assessing the inhibitory activity of this compound against a kinase of interest in a biochemical format. The radiometric filter-binding assay is considered a gold standard for its direct measurement of catalytic activity.[3][4]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microtiter plate, combine the kinase, its substrate, and kinase assay buffer.
-
Add Inhibitor: Add varying concentrations of this compound (and a DMSO vehicle control) to the wells. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should ideally be close to the Kₘ of the kinase for ATP to accurately determine the IC50.
-
Incubate: Allow the reaction to proceed for a predetermined time (e.g., 20-60 minutes) at the optimal temperature for the kinase (often 30°C).
-
Stop Reaction and Capture Substrate: Stop the reaction by adding a stop buffer (e.g., EDTA or phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.
-
Wash: Wash the filter plate multiple times with the wash buffer to remove unincorporated radiolabel.
-
Quantify: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the effect of this compound on the phosphorylation of a downstream target in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound (dissolved in DMSO)
-
Appropriate cell culture medium and serum
-
Stimulant (e.g., LPS, IL-1β to activate the TAK1/p38α pathway)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target of interest, e.g., p-p38, p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and grow to the desired confluency. Serum-starve the cells if necessary, depending on the pathway being investigated.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulation: Add the appropriate stimulant to the cell medium to activate the signaling pathway of interest. Incubate for a time known to induce peak phosphorylation of the target protein (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Calculate the percent inhibition of phosphorylation at each this compound concentration relative to the stimulated control.
-
Visualizations
Caption: Simplified signaling pathway showing the points of inhibition by this compound.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
Interpreting unexpected results with PF-05381941
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PF-05381941.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1] By targeting these two central kinases, it effectively blocks pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways. This dual inhibition leads to a broad suppression of inflammatory cytokine production.[1]
Q2: What are the expected outcomes of using this compound in a relevant cell-based assay?
In cellular assays, this compound is expected to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 induced by stimuli like lipopolysaccharide (LPS).[1] For example, in human peripheral blood mononuclear cells, it has been shown to effectively inhibit LPS-induced TNF-α and IL-6 production with IC50 values below 100 nM.[1]
Q3: What is the potential for off-target effects with this compound?
While this compound is a potent dual inhibitor of TAK1 and p38α, like all kinase inhibitors, it has the potential for off-target effects.[2][3] These unintended interactions can arise from non-specific binding to other kinases or interference with other signaling pathways.[2][3][4] It is crucial to include appropriate controls in your experiments to identify and characterize any potential off-target effects.
Q4: How should I store and handle this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C.[1] The compound is typically soluble in DMSO for the preparation of stock solutions.[1]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Target Pathways
Q: I am not observing the expected inhibition of TNF-α or IL-6 production in my LPS-stimulated cells treated with this compound. What could be the problem?
A: This issue can arise from several factors related to the experimental setup, the compound itself, or the cellular system.
Potential Causes and Solutions:
-
Compound Degradation: Ensure that this compound has been stored correctly and that the stock solution is not too old. Prepare fresh dilutions for each experiment.
-
Incorrect Concentration: Verify the calculations for your working concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at the correct density. Stressed or overly confluent cells may respond differently to stimuli and inhibitors.
-
Stimulation Issues: Confirm that your LPS or other stimulus is potent and used at the correct concentration to induce a robust inflammatory response.
-
Assay Sensitivity: The sensitivity of your cytokine detection method (e.g., ELISA, CBA) may be insufficient. Ensure your assay is properly validated and has the required sensitivity to detect changes in cytokine levels.
Issue 2: High Variability Between Experimental Replicates
Q: My results with this compound show high variability between wells and between experiments. How can I improve consistency?
A: High variability can obscure the true effect of the compound. Systematic troubleshooting can help identify and minimize the sources of variation.
Potential Causes and Solutions:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of concentrated stock solutions and reagents. Use calibrated pipettes and pre-wet the tips.
-
Uneven Cell Plating: Inconsistent cell numbers across wells can lead to variable responses. Ensure a homogenous cell suspension and use a consistent plating technique.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells or fill them with sterile media or PBS.
-
Inconsistent Incubation Times: Ensure that the timing of cell plating, compound treatment, and stimulation is consistent across all plates and experiments.
Quantitative Data
| Target | IC50 Value | Source |
| TAK1 | ~1.6 nM | [1] |
| p38α | ~7.0 nM | [1] |
| TAK1 | 156 nM | [5] |
| p38α | 186 nM | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Assay for Measuring Inhibition of LPS-Induced TNF-α Production
This protocol provides a general framework for assessing the inhibitory activity of this compound on TNF-α production in a human monocytic cell line (e.g., THP-1).
Materials:
-
This compound
-
Human monocytic cell line (e.g., THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (if using THP-1)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
DMSO (for dissolving this compound)
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells according to standard protocols.
-
For differentiation, treat THP-1 cells with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, wash the cells with PBS and add fresh, PMA-free medium. Allow the cells to rest for 24 hours.
-
Harvest the differentiated macrophages and seed them in a 96-well plate at a density of 5 x 10^4 cells/well. Allow the cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in a complete culture medium.
-
Add the LPS solution to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway showing the dual inhibition of TAK1 and p38α by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medkoo.com [medkoo.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
How to minimize PF-05381941 cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for minimizing cytotoxicity associated with PF-05381941, a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α Mitogen-Activated Protein Kinase (MAPK).
Understanding this compound and Potential Cytotoxicity
This compound is a small molecule inhibitor with high affinity for TAK1 and p38α, key kinases in pro-inflammatory signaling pathways.[1] By inhibiting these targets, this compound effectively suppresses the production of inflammatory cytokines. However, both TAK1 and p38α are also involved in crucial cellular processes that regulate cell survival and death, and their inhibition can sometimes lead to unintended cytotoxicity.
On-Target Cytotoxicity: The intended inhibition of TAK1 and p38α can, in certain cellular contexts, trigger programmed cell death (apoptosis or necroptosis). TAK1 plays a significant role in pro-survival signaling, and its inhibition can sensitize cells to apoptosis. The p38 MAPK pathway is also involved in the complex regulation of apoptosis and other forms of cell death.[2][3]
Off-Target Cytotoxicity: Like many kinase inhibitors, this compound may have off-target effects, binding to other kinases or cellular proteins with lower affinity. These unintended interactions can potentially lead to cytotoxicity through various mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if I observe significant cytotoxicity with this compound in my cell line?
A1: If you observe unexpected levels of cell death, we recommend the following initial troubleshooting steps:
-
Confirm the Identity and Purity of Your Compound: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Perform a Dose-Response Curve: Treat your cells with a wide range of this compound concentrations to determine the precise IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell model.
-
Optimize Exposure Time: Reducing the incubation time of the compound with the cells can sometimes lessen toxicity while still achieving the desired biological effect.
-
Assess Cell Culture Conditions: Ensure your cells are healthy and not stressed by suboptimal culture conditions (e.g., pH, CO2 levels, nutrient depletion) before adding the inhibitor.
Q2: How can I distinguish between cytotoxic and cytostatic effects of this compound?
A2: It is crucial to determine whether this compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect). A combination of assays is recommended:
-
Cell Viability Assays (e.g., MTT, MTS): These assays measure metabolic activity and will show a decrease in signal for both cytotoxic and cytostatic effects.
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase from damaged cell membranes, which is a specific indicator of cell death.
-
Cell Proliferation Assays (e.g., BrdU, Ki-67): These assays directly measure DNA synthesis or the expression of proliferation markers.
By comparing the results of these assays, you can gain a clearer understanding of the compound's effect.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: Based on the known functions of its targets, TAK1 and p38α, potential mechanisms include:
-
Induction of Apoptosis: Inhibition of the pro-survival functions of TAK1 can lead to the activation of caspase-dependent apoptosis.
-
Induction of Necroptosis: In some cellular contexts, particularly when apoptosis is inhibited, TAK1 inhibition can promote a form of programmed necrosis.
-
Cell Cycle Arrest: The p38 MAPK pathway is involved in regulating cell cycle checkpoints. Its inhibition may lead to cell cycle arrest and subsequent cell death.
-
Off-Target Kinase Inhibition: Inhibition of other kinases involved in cell survival pathways could contribute to cytotoxicity.
Q4: Are there any strategies to mitigate the off-target effects of this compound?
A4: While this compound is a potent inhibitor of TAK1 and p38α, minimizing off-target effects is a general concern for all kinase inhibitors. Consider the following:
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that gives you the desired on-target effect.
-
Consider a More Selective Inhibitor: If off-target effects are a significant concern and can be identified, exploring structurally different inhibitors for the same targets might be an option.
-
Perform Kinome Profiling: To identify potential off-target interactions, you can utilize commercial kinome screening services. This can provide a broader picture of the inhibitor's selectivity.
Troubleshooting Guides
Guide 1: High Levels of Cell Death Observed in Viability Assays
| Potential Cause | Troubleshooting Steps | Rationale |
| Concentration Too High | Perform a detailed dose-response curve with a wider range of concentrations. | To identify a therapeutic window where on-target effects are observed with minimal cytotoxicity. |
| Prolonged Exposure | Conduct a time-course experiment, assessing cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). | To determine the optimal exposure time that balances efficacy and toxicity. |
| Cell Line Sensitivity | Test this compound in a different cell line to see if the cytotoxic effect is cell-type specific. | Some cell lines may be more dependent on TAK1 or p38α signaling for survival. |
| Off-Target Effects | Use a structurally unrelated inhibitor of TAK1 and/or p38α to see if the same phenotype is observed. | If a different inhibitor for the same target does not produce the same level of cytotoxicity, off-target effects of this compound may be the cause. |
Guide 2: Differentiating Apoptosis from Necrosis
| Assay | Principle | Expected Outcome for Apoptosis | Expected Outcome for Necrosis |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event). PI enters cells with compromised membranes (late apoptosis/necrosis). | Annexin V positive, PI negative (early). Annexin V positive, PI positive (late). | Annexin V positive, PI positive. |
| Caspase Activity Assays | Measures the activity of caspases, which are key mediators of apoptosis. | Increased caspase-3/7, -8, and/or -9 activity. | No significant increase in caspase activity. |
| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells. | Moderate LDH release in late apoptosis. | High LDH release. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and provides a template for researchers to record their own experimental findings on its cytotoxic effects.
| Target | IC50 (nM) | Cell Line | Cytotoxicity Assay | CC50 (µM) | Notes |
| TAK1 | 1.6[1] | User-defined | e.g., MTT, LDH | User-defined | Researchers should determine the CC50 (half-maximal cytotoxic concentration) in their specific cell line. |
| p38α | 7.0[1] | User-defined | e.g., MTT, LDH | User-defined | The cellular context can significantly influence the cytotoxic response. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Cell culture medium
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and treat with this compound and controls (vehicle, lysis buffer for maximum LDH release).
-
Incubate for the desired time.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm and a reference wavelength of 650 nm).
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound and appropriate controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: this compound inhibits TAK1 and p38α signaling pathways.
Caption: Workflow for assessing and mitigating cytotoxicity.
References
PF-05381941 Aqueous Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of PF-05381941 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO.[1][2] It is recommended to prepare stock solutions in high-quality, anhydrous DMSO to minimize degradation.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment.[1] |
| 0-4°C | Short-term (days to weeks) | Store in a dry, dark environment.[1] | |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
Q3: Is this compound stable in aqueous media?
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
A4: Based on its structure, potential degradation pathways for this compound in aqueous solutions may include:
-
Hydrolysis: The urea linkage and the pyrazole ring could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative conditions.
-
Photodegradation: Exposure to light could potentially lead to degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of this compound in your aqueous experimental buffer. | Prepare fresh working solutions of this compound for each experiment. Perform a stability study under your specific experimental conditions (see --INVALID-LINK--). |
| Loss of compound activity. | The compound may have degraded due to improper storage or handling of aqueous solutions. | Review storage conditions of stock and working solutions. Ensure solutions are protected from light and stored at the recommended temperatures. Prepare fresh solutions and re-evaluate activity. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility of this compound. | While soluble in DMSO, its aqueous solubility may be limited. Consider the final concentration of DMSO in your aqueous solution. If solubility is an issue, you may need to optimize the formulation, though this is outside the scope of this guide. |
Experimental Protocols
To ensure the reliability of your experimental results, it is highly recommended to perform stability studies of this compound under your specific experimental conditions. The following are general protocols for conducting forced degradation studies, which can be adapted for this purpose.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration (e.g., 100 µM). Incubate at a specific temperature (e.g., 40°C or 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration (e.g., 100 µM). Incubate at room temperature for various time points.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration (e.g., 100 µM). Incubate at room temperature, protected from light, for various time points.
-
Thermal Degradation: Incubate an aliquot of the stock solution or the solid compound at an elevated temperature (e.g., 60°C or 80°C) for various time points.
-
Photostability: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
The percentage of this compound remaining at each time point can be calculated by comparing the peak area of the compound in the stressed sample to that of an unstressed control sample.
Data Presentation:
The results of the stability studies should be summarized in a table for easy comparison.
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Observations (e.g., degradation products) |
| 0.1 M HCl | 0 | 40 | 100 | - |
| 2 | 40 | |||
| 4 | 40 | |||
| 8 | 40 | |||
| 24 | 40 | |||
| 0.1 M NaOH | 0 | 25 | 100 | - |
| 2 | 25 | |||
| ... | ... | ... | ... | ... |
Signaling Pathway and Experimental Workflow Diagrams
TAK1 and p38 MAPK Signaling Pathway
This compound is a dual inhibitor of TAK1 and p38α. The following diagram illustrates the simplified signaling cascade that is inhibited by this compound.
Caption: Inhibition of TAK1 and p38 MAPK by this compound.
Experimental Workflow for Aqueous Stability Testing
The following diagram outlines the logical steps for assessing the aqueous stability of this compound.
Caption: Workflow for assessing this compound aqueous stability.
References
- 1. medkoo.com [medkoo.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of urea in solution and pharmaceutical preparations. | Semantic Scholar [semanticscholar.org]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Addressing variability in PF-05381941 experimental results
Welcome to the technical support center for PF-05381941. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the reliability and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1] By targeting these two key kinases, it effectively blocks pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways. This dual inhibition leads to a comprehensive suppression of inflammatory responses by reducing the production of cytokines such as TNF-α, IL-1β, and IL-6.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For short-term storage (days to weeks), the compound should be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[1] It is soluble in DMSO.[1][2] To avoid repeated freeze-thaw cycles which can inactivate the product, it is advisable to aliquot the stock solution upon preparation.[2][3]
Q3: I am observing lower than expected potency (higher IC50 values) in my cell-based assays. What could be the cause?
A3: Several factors can contribute to lower than expected potency. First, verify the accuracy of your serial dilutions and the final concentration of this compound in your assay. Ensure that the compound is completely dissolved in DMSO before preparing your dilutions. Issues with cell health, passage number, and seeding density can also significantly impact results.[4] It is also crucial to use an appropriate assay endpoint and to ensure that the signal-to-noise ratio is optimal.[4]
Q4: My experimental results with this compound are inconsistent across different batches of cells. How can I improve reproducibility?
A4: Cellular responses can vary due to differences in cell passage number, confluency, and overall health.[4] It is essential to establish and adhere to a standardized cell culture protocol. This includes using cells within a defined passage number range, maintaining a consistent seeding density, and regularly testing for mycoplasma contamination. Using a consistent lot of serum and other reagents can also help minimize variability.
Troubleshooting Guides
Guide 1: Addressing Solubility Issues
Problem: Precipitate is observed in the stock solution or in the final assay medium.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the compound is fully dissolved in DMSO before making further dilutions. Gentle warming to 37°C and sonication can aid dissolution.[2] |
| Low Solubility in Aqueous Media | This compound is soluble in DMSO.[1][2] When diluting into aqueous assay media, ensure the final DMSO concentration is compatible with your cells and does not cause precipitation. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3] |
| Improper Storage | Repeated freeze-thaw cycles can affect solubility and compound integrity.[2][3] Prepare single-use aliquots of your stock solution and store them at -20°C or -80°C.[2][3] |
Guide 2: Investigating Off-Target Effects
Problem: Unexplained or unexpected cellular phenotypes are observed that do not align with the known mechanism of TAK1/p38α inhibition.
Background: While this compound is a potent inhibitor of TAK1 and p38α, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[5][6][7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected off-target effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing the this compound powder. For example, to a 1 mg vial (MW: 466.53 g/mol ), add 214.3 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution.[2]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2][3]
-
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on TAK1 or p38α.
-
Materials:
-
Recombinant active TAK1 or p38α kinase
-
Kinase-specific substrate (e.g., MKK6 for p38α)
-
ATP, radiolabeled ([γ-³²P]ATP) or non-radiolabeled for alternative detection methods
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound serial dilutions
-
96-well plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase and its specific substrate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect substrate phosphorylation. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For non-radiolabeled assays, use methods like ELISA with phospho-specific antibodies or luminescence-based ATP detection.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Assay Condition | Reference |
| TAK1 | ~1.6 nM | Biochemical Assay | [1] |
| p38α | ~7.0 nM | Biochemical Assay | [1] |
| TAK1 | 156 nM | Biochemical Assay | [2][3] |
| p38α | 186 nM | Biochemical Assay | [2][3] |
| LPS-induced TNF-α release | 8 nM | Human PMN cells | [2] |
| LPS-induced TNF-α and IL-6 production | <100 nM | Human PBMCs | [1] |
Note: IC50 values can vary between different studies and assay conditions.
Signaling Pathway Diagram
Caption: this compound inhibits TAK1 and p38α signaling pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Control experiments for PF-05381941 studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using PF-05381941, a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor that targets two key kinases in pro-inflammatory signaling pathways: TAK1 and p38α.[1] By inhibiting TAK1, it blocks the upstream activation of multiple inflammatory cascades, including the NF-κB pathway.[1] Its inhibition of p38α directly reduces the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] This dual action provides a more comprehensive suppression of inflammation compared to single-target inhibitors.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For short-term storage (days to weeks), this compound should be kept in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] The compound is typically shipped at ambient temperature and is stable for several weeks under normal shipping conditions.[1]
Q3: In what solvent is this compound soluble?
A3: this compound is soluble in DMSO.[1] For in vivo experiments, it is crucial to first prepare a clear stock solution in an appropriate solvent before further dilution.
Q4: What are the reported IC50 values for this compound?
A4: this compound demonstrates potent inhibitory activity with low nanomolar IC50 values. The approximate IC50 for TAK1 is 1.6 nM and for p38α is 7.0 nM.[1] In cellular assays, it has been shown to suppress LPS-induced TNF-α and IL-6 production with IC50 values below 100 nM.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store as recommended (-20°C for long-term). |
| Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific model system. Start with a range based on the known IC50 values (e.g., 1 nM to 1 µM). | |
| Cell Passage Number: High passage number of cells can lead to altered signaling responses. | Use low-passage cells for all experiments to ensure consistency. | |
| Off-Target Effects Observed | High Concentration: Using excessively high concentrations of the inhibitor can lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Inherent Lack of Specificity: While potent, no inhibitor is perfectly specific. | Include control experiments with structurally unrelated inhibitors of the same pathway (e.g., a different TAK1 or p38 inhibitor) to confirm that the observed phenotype is due to on-target inhibition. | |
| Poor Solubility in Aqueous Media | Precipitation: The compound may precipitate when diluted from a DMSO stock into aqueous cell culture media or buffers. | Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls. Prepare working solutions by adding the DMSO stock to the aqueous solution with vigorous vortexing. |
| Unexpected Cellular Phenotype | Complex Biological Role of Targets: TAK1 and p38α are involved in numerous cellular processes beyond inflammation, including cell survival and apoptosis. | Carefully review the literature for the roles of TAK1 and p38α in your specific cell type and context. The observed phenotype may be an on-target effect that was not initially anticipated. |
Quantitative Data Summary
| Target | IC50 (nM) | Assay Type | Reference |
| TAK1 | ~1.6 | Biochemical Assay | [1] |
| p38α | ~7.0 | Biochemical Assay | [1] |
| LPS-induced TNF-α production | <100 | Cellular Assay (hPBMCs) | [1] |
| LPS-induced IL-6 production | <100 | Cellular Assay (hPBMCs) | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TAK1 and p38α Kinase Activity
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound against its target kinases.
Materials:
-
Recombinant human TAK1/TAB1 and p38α protein
-
Kinase buffer (specific to the assay kit)
-
ATP
-
Substrate (e.g., MKK6 for p38α, IKKβ for TAK1)
-
This compound
-
DMSO (vehicle control)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase (TAK1/TAB1 or p38α) and substrate solution to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction and detect kinase activity using the detection reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence to quantify kinase activity.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Cellular Assay for Inhibition of LPS-Induced Cytokine Production
This protocol describes how to measure the effect of this compound on the production of inflammatory cytokines in human peripheral blood mononuclear cells (hPBMCs).
Materials:
-
hPBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (vehicle control)
-
ELISA kit for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed hPBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare various concentrations of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Pre-treat the cells with the diluted this compound or DMSO (vehicle control) for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include a non-stimulated control group.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on cytokine production.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for cellular cytokine inhibition assay.
Caption: Troubleshooting logic for weak inhibition.
References
Validation & Comparative
Performance Comparison of TAK1 Inhibitors
A Comparative Guide to PF-05381941 and Other TAK1 Inhibitors for Researchers
Transforming growth factor-β-activated kinase 1 (TAK1), a key member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, plays a pivotal role in mediating inflammatory and stress responses. Its activation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β) triggers downstream signaling cascades, primarily activating the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38. This central role in inflammatory signaling has made TAK1 an attractive therapeutic target for a range of diseases, including autoimmune disorders and cancer.
This guide provides a comparative overview of this compound, a dual TAK1 and p38α inhibitor, and other prominent TAK1 inhibitors. We present key experimental data, detail relevant experimental protocols, and visualize the core signaling pathway to aid researchers in selecting the appropriate tool for their studies.
The following table summarizes the in vitro potency of this compound against TAK1 and p38α, alongside a comparison with other well-characterized TAK1 inhibitors. It is important to note the variability in reported IC50 values for this compound, which may be attributable to different assay conditions.
| Inhibitor | Target(s) | IC50 (nM) | Additional Information |
| This compound | TAK1 | ~1.6 or 156 [1] | Dual inhibitor. Also inhibits p38α with an IC50 of ~7.0 nM or 186 nM.[1] |
| p38α | ~7.0 or 186 [1] | ||
| Takinib | TAK1 | 9.5 | Selective inhibitor.[2] |
| 5Z-7-Oxozeaenol | TAK1 | 8 | Potent but non-selective; inhibits over 50 other kinases.[2][3] |
| HS-276 | TAK1 | Ki = 2.5 | Highly selective and orally bioavailable.[4] |
| NG25 | TAK1 | 149 | Also inhibits MAP4K2 with an IC50 of 21.7 nM.[5] |
TAK1 Signaling Pathway
TAK1 is a critical node in cellular signaling, integrating inputs from various stimuli to activate downstream inflammatory and stress-response pathways. The diagram below illustrates the canonical TAK1 signaling cascade.
Caption: Canonical TAK1 signaling pathway activated by TNFα and IL-1β.
Experimental Protocols
The determination of inhibitor potency is crucial for comparative analysis. While specific, detailed protocols for each cited IC50 value are proprietary to the investigating labs, the general methodologies employed are well-established. Below are representative protocols for common kinase assays used in inhibitor profiling.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ or LanthaScreen™)
This type of assay quantifies the enzymatic activity of purified TAK1 in the presence of a test inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of TAK1 by 50% (IC50).
Materials:
-
Recombinant human TAK1/TAB1 complex
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
ATP at a concentration near the Km for TAK1
-
Test inhibitor (e.g., this compound) serially diluted
-
Detection reagent (e.g., ADP-Glo™ from Promega or LanthaScreen™ Eu-anti-phospho-substrate antibody from Thermo Fisher Scientific)
-
384-well assay plates
Procedure:
-
Reaction Setup: A master mix of TAK1/TAB1, substrate, and ATP in kinase buffer is prepared.[7]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (typically in DMSO) are added to the wells of the assay plate. Control wells contain DMSO only.
-
Enzyme Reaction Initiation: The kinase reaction is initiated by adding the master mix to the wells containing the inhibitor.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[6]
-
Reaction Termination and Detection:
-
For ADP-Glo™: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal proportional to ADP produced (and thus kinase activity).[6][7]
-
For LanthaScreen™: An EDTA solution is added to stop the reaction, followed by the addition of a europium-labeled antibody specific for the phosphorylated substrate. The plate is incubated to allow antibody binding. The signal is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
-
Data Analysis: The signal from each well is measured, and the percent inhibition relative to the DMSO control is calculated. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for TAK1 Inhibition
Cellular assays are essential to confirm that an inhibitor can effectively engage its target within a biological context.
Objective: To measure the ability of an inhibitor to block TAK1-mediated downstream signaling in cells.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS))[9]
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide (LPS) or TNFα)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-p38, anti-p38, anti-IκBα) or ELISA kits for cytokine measurement (e.g., TNFα, IL-6)
Procedure:
-
Cell Plating and Treatment: Cells are seeded in multi-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test inhibitor or vehicle (DMSO) for a specific duration (e.g., 30-60 minutes).[9]
-
Stimulation: The cells are stimulated with an agonist like LPS or TNFα to activate the TAK1 pathway.[9]
-
Incubation: The cells are incubated for a period sufficient to elicit a downstream response (e.g., 30 minutes for phosphorylation events, 24 hours for cytokine production).[9]
-
Endpoint Measurement:
-
Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated downstream targets (e.g., p-p38, p-JNK) or total protein as a loading control.
-
ELISA: The cell culture supernatant is collected, and the concentration of secreted cytokines (e.g., TNFα, IL-6) is quantified using specific ELISA kits.
-
-
Data Analysis: For Western blotting, band intensities are quantified to determine the reduction in phosphorylation. For ELISA, cytokine concentrations are measured. The IC50 is calculated as the inhibitor concentration that causes a 50% reduction in the measured downstream event compared to the stimulated vehicle control.
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α, which distinguishes it from more selective TAK1 inhibitors like Takinib and HS-276. This dual activity could offer a broader suppression of inflammatory signaling. However, for studies requiring specific interrogation of the TAK1 pathway, highly selective inhibitors such as HS-276 may be more appropriate. The choice of inhibitor should be guided by the specific research question, considering the trade-offs between single-target selectivity and broader pathway inhibition. The experimental protocols outlined provide a framework for researchers to conduct their own comparative studies and validate the activity of these compounds in their specific experimental systems.
References
- 1. medkoo.com [medkoo.com]
- 2. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com.cn [promega.com.cn]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: PF-05381941 vs. SB203580 in Kinase Inhibition
In the landscape of kinase inhibitor research, particularly for therapeutic areas involving inflammatory responses, the p38 MAP kinase and Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathways are of paramount interest. This guide provides a detailed, data-driven comparison of two key inhibitors: PF-05381941, a dual inhibitor of TAK1 and p38α, and SB203580, a widely-used selective inhibitor of p38 MAP kinases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, selectivity, and functional effects, supported by experimental data and protocols.
Mechanism of Action and Target Specificity
This compound is a potent small molecule that demonstrates a dual inhibitory mechanism, targeting both TAK1 and p38α kinases.[1] By inhibiting TAK1, this compound blocks a critical upstream kinase in the NF-κB and MAPK signaling cascades.[1] Its simultaneous inhibition of p38α, a key downstream effector in the MAPK pathway, leads to a more comprehensive blockade of pro-inflammatory cytokine production.[1]
SB203580 is a pyridinyl imidazole compound that functions as a selective, ATP-competitive inhibitor of p38 MAP kinases, primarily p38α and p38β2.[2] It binds to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[2] It is important to note that SB203580 does not inhibit the upstream kinases that phosphorylate and activate p38.[3] While widely used to probe the function of p38, studies have revealed that at higher concentrations, SB203580 can exhibit off-target effects on other kinases and may even activate Raf-1.[2]
Quantitative Performance Data
The following tables summarize the inhibitory potency and cellular activity of this compound and SB203580 based on available experimental data.
Table 1: Inhibitory Potency (IC50/Ki)
| Inhibitor | Target Kinase | IC50 / Ki |
| This compound | TAK1 | ~1.6 nM (IC50)[1] |
| p38α | ~7.0 nM (IC50)[1] | |
| SB203580 | p38α (SAPK2a) | 50 nM (IC50) |
| p38β2 (SAPK2b) | 500 nM (IC50) | |
| p38α | 21 nM (Ki) | |
| RIPK2 | 46 nM (IC50) | |
| JNK2 | >10 µM (IC50) | |
| LCK | >10 µM (IC50) | |
| GSK-3β | >10 µM (IC50) |
Disclaimer: The selectivity data for this compound is currently limited to its primary targets. A comprehensive, head-to-head kinase panel screening against SB203580 under identical conditions is not publicly available. The off-target data for SB203580 is compiled from various sources and may not be directly comparable due to differing assay conditions.
Table 2: Cellular Activity
| Inhibitor | Cell-Based Assay | Effect | IC50 |
| This compound | LPS-induced TNF-α production in human PBMCs | Inhibition | < 100 nM[1] |
| LPS-induced IL-6 production in human PBMCs | Inhibition | < 100 nM[1] | |
| SB203580 | IL-2-induced T cell proliferation | Inhibition | 3-5 µM |
| LPS-induced TNF-α production in RAW264.7 macrophages | Inhibition | - | |
| TGF-β1-induced fibroblast-to-myofibroblast transition | Inhibition | -[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: p38 MAPK and TAK1 signaling cascade with inhibitor targets.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for LPS-induced cytokine release assay in PBMCs.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 values of kinase inhibitors. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase.
Materials:
-
Recombinant active kinase (e.g., TAK1/TAB1 complex, p38α)
-
Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for TAK1)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[5]
-
ATP solution
-
Test inhibitor (this compound or SB203580) and vehicle (DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Pre-incubate the plate at room temperature for 15-60 minutes to allow the inhibitor to bind to the kinase.[6]
-
Prepare a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 45-60 minutes.[6]
-
Terminate the reaction and detect the signal according to the manufacturer's protocol for the detection reagent (e.g., add 5 µL of ADP-Glo™ Reagent, incubate, then add 10 µL of Kinase Detection Reagent and read luminescence).[5]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
LPS-Induced Cytokine Release in Human PBMCs
This protocol describes a method to assess the inhibitory effect of compounds on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS for PBMC isolation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor (this compound or SB203580) and vehicle (DMSO)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Centrifuge
-
CO₂ incubator
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with RPMI-1640 medium and resuspend them in complete RPMI-1640 medium (with 10% FBS).
-
Count the cells and adjust the cell density to 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test inhibitor in complete RPMI-1640 medium.
-
Add 50 µL of the diluted inhibitor or vehicle to the respective wells and pre-incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Prepare an LPS solution in complete RPMI-1640 medium. A final concentration of 10-100 ng/mL is typically used for stimulation.
-
Add 50 µL of the LPS solution to the appropriate wells. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.[7]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration compared to the LPS-stimulated vehicle control.
Conclusion
This guide provides a comparative overview of this compound and SB203580, two inhibitors targeting key nodes in inflammatory signaling pathways. This compound offers a dual-targeting approach by inhibiting both TAK1 and p38α, which may provide a more comprehensive anti-inflammatory effect. SB203580, a well-established tool compound, is a selective p38 inhibitor, but researchers should be mindful of its potential off-target activities, especially at higher concentrations. The choice of inhibitor will depend on the specific research question, with this compound being a candidate for studies where broad inhibition of the TAK1-p38 axis is desired, and SB203580 remaining a useful tool for investigating p38-specific functions, ideally with appropriate controls to account for potential off-target effects. The provided data and protocols should serve as a valuable resource for designing and interpreting experiments involving these important kinase inhibitors.
References
- 1. Proinflammatory cytokine release assay [bio-protocol.org]
- 2. invivogen.com [invivogen.com]
- 3. SB203580 | Cell Signaling Technology [cellsignal.com]
- 4. SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma [mdpi.com]
- 5. promega.com.cn [promega.com.cn]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of PF-05381941 and Takinib: Dual versus Selective TAK1 Inhibition
In the landscape of kinase inhibitors targeting inflammatory and oncogenic signaling pathways, PF-05381941 and Takinib have emerged as critical tool compounds for researchers. While both inhibitors target Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key node in proinflammatory and cell survival signaling, they exhibit distinct selectivity profiles. This guide provides an objective in vitro comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Target Selectivity and Potency
This compound is characterized as a potent dual inhibitor of both TAK1 and p38α mitogen-activated protein kinase (MAPK)[1]. In contrast, Takinib is a highly selective inhibitor of TAK1, demonstrating significantly less activity against p38α and other kinases[2]. This fundamental difference in selectivity is a critical determinant in their respective biological effects.
The half-maximal inhibitory concentration (IC50) values for both compounds have been determined through various in vitro kinase assays. It is important to note that the reported IC50 values for this compound show some variability across different sources, which may be attributable to different experimental conditions such as ATP concentration and the specific assay format used.
| Compound | Target | IC50 (nM) | Key Characteristics |
| This compound | TAK1 | ~1.6 or 156[1][3] | Dual inhibitor of TAK1 and p38α |
| p38α | ~7.0 or 186[1][3] | ||
| Takinib | TAK1 | 8.2 or 9.5[2][4][5] | Potent and selective TAK1 inhibitor |
| IRAK4 | 120[4][5] | Greater than 10-fold selectivity for TAK1 over IRAK4 | |
| IRAK1 | 390[4][5] |
Mechanism of Action and Cellular Effects
This compound , by inhibiting both TAK1 and p38α, disrupts inflammatory signaling cascades at two distinct points. TAK1 inhibition blocks the upstream activation of both the NF-κB and MAPK pathways, while p38α inhibition more directly curtails the production of pro-inflammatory cytokines such as TNF-α and IL-6[1]. In cellular assays, this compound has been shown to effectively suppress the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in human peripheral blood mononuclear cells[1].
Takinib , owing to its high selectivity for TAK1, allows for a more precise interrogation of TAK1-mediated signaling. It binds to the ATP-binding pocket of TAK1[2]. A key cellular effect of Takinib is the induction of apoptosis in the presence of Tumor Necrosis Factor-alpha (TNF-α)[2][5]. By inhibiting TAK1, Takinib blocks the pro-survival signals downstream of TNF receptor activation, thereby shifting the balance towards apoptosis[2].
Signaling Pathways
The differential effects of this compound and Takinib can be visualized through their impact on the TAK1 and p38 signaling pathways.
References
A Comparative Analysis of PF-05381941 and 5Z-7-Oxozeaenol in Kinase Inhibition
In the landscape of kinase inhibitor research, both PF-05381941 and 5Z-7-Oxozeaenol have emerged as significant tools for studying and potentially treating inflammatory diseases and cancer. This guide provides a detailed comparison of their efficacy, mechanisms of action, and experimental backing, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent, synthetic dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). Its dual-action mechanism allows for a comprehensive blockade of inflammatory signaling pathways. 5Z-7-Oxozeaenol, a natural product of fungal origin, is a well-characterized irreversible inhibitor of TAK1. While highly potent against TAK1, it has been noted for potential off-target effects on other kinases. This guide presents a side-by-side comparison of their biochemical potency, cellular activity, and in vivo efficacy based on available experimental data.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data on the inhibitory activities of this compound and 5Z-7-Oxozeaenol.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 (nM) | Notes |
| This compound | TAK1 | ≈ 1.6[1] or 156[2] | Potent dual inhibitor.[1] |
| p38α | ≈ 7.0[1] or 186[2] | ||
| 5Z-7-Oxozeaenol | TAK1 | 8[3] or 8.1[4] | Irreversible, covalent inhibitor.[4][5] |
| VEGF-R2 | 52[3] | ||
| MEK1 | 411[3] | ||
| VEGF-R3 | 110[3] | ||
| FLT3 | 170[3] | ||
| PDGFR-β | 340[3] | ||
| B-RAF VE | 6300[3] | ||
| SRC | 6600[3] |
Table 2: Cellular and In Vivo Efficacy
| Compound | Model System | Effect |
| This compound | Human Peripheral Blood Mononuclear Cells | Suppressed LPS-induced TNF-α and IL-6 production (IC50 < 100 nM).[1] |
| Rodent Collagen-Induced Arthritis Model | Significantly reduced cytokine levels, joint swelling, and histopathological scores.[1] | |
| 5Z-7-Oxozeaenol | Neuroblastoma Cell Lines | Augmented cytotoxic effects of doxorubicin and etoposide.[6][7][8] |
| Orthotopic Neuroblastoma Mouse Model | In combination with doxorubicin, significantly inhibited tumor growth.[6][7] | |
| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Alleviated symptoms by decreasing pro-inflammatory cytokines and microglial activation.[9] | |
| BV2 Microglial Cells | Inhibited LPS-induced MAPK activation.[9] |
Signaling Pathways and Mechanisms of Action
Both compounds target the TAK1 kinase, a critical node in inflammatory signaling. However, their mechanisms and downstream consequences differ.
This compound acts as a dual inhibitor, targeting both TAK1 and p38α. This allows it to block inflammatory signaling at two key points: upstream via TAK1 and downstream via p38α, leading to a more comprehensive suppression of pro-inflammatory cytokine production.[1]
5Z-7-Oxozeaenol is an irreversible inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding site of TAK1.[5] This leads to the inhibition of its kinase and ATPase activity, thereby blocking downstream NF-κB and MAPK signaling pathways.[5] Its efficacy in sensitizing cancer cells to chemotherapy is attributed to the inhibition of these pro-survival pathways.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo studies cited in this guide.
In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Rodent (specific strain, e.g., DBA/1 mice or Lewis rats).
-
Induction of Arthritis:
-
Primary immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer subcutaneously at the base of the tail.[10]
-
Booster immunization: On day 21 post-primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[11]
-
-
Treatment Protocol:
-
Once arthritis is established (typically around day 28-35), randomize animals into treatment and vehicle control groups.[12]
-
Administer this compound orally at specified doses (e.g., 10, 30, 100 mg/kg) daily for a defined period (e.g., 14-21 days).
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor and score joint inflammation daily or every other day based on a standardized scoring system (e.g., 0-4 scale for each paw).[11]
-
Paw Swelling: Measure paw volume or thickness using a plethysmometer or calipers.
-
Histopathology: At the end of the study, collect joints, fix, decalcify, section, and stain with H&E and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.[13]
-
Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.
-
In Vivo Efficacy of 5Z-7-Oxozeaenol in a Neuroblastoma Xenograft Model
-
Cell Line and Animal Model:
-
Use a human neuroblastoma cell line (e.g., SH-SY5Y) transduced with luciferase for in vivo imaging.
-
Use immunodeficient mice (e.g., nude mice).
-
-
Tumor Implantation:
-
Surgically inject luciferase-transduced neuroblastoma cells into the adrenal gland or kidney capsule to establish an orthotopic tumor.[6]
-
-
Treatment Protocol:
-
Three weeks after cell injection, confirm tumor establishment using bioluminescence imaging.
-
Randomize mice into four treatment groups: Vehicle control, Doxorubicin (Dox) only, 5Z-7-Oxozeaenol only, and a combination of Dox and 5Z-7-Oxozeaenol.[6]
-
Administer treatments via intraperitoneal (IP) injection. A representative dosing regimen is 1 mg/kg Dox and 15 mg/kg 5Z-7-Oxozeaenol.[6]
-
-
Efficacy Assessment:
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging at regular intervals.
-
Tumor Weight: At the end of the study, euthanize the mice and excise and weigh the tumors.[6]
-
Survival Analysis: In some studies, monitor animal survival over time.
-
Toxicity Assessment: Monitor animal body weight throughout the study as a measure of treatment-related toxicity.[14]
-
Conclusion
This compound and 5Z-7-Oxozeaenol are both potent inhibitors of TAK1-mediated signaling, but they present distinct profiles that make them suitable for different research applications.
-
This compound offers the advantage of dual TAK1/p38α inhibition, suggesting a more comprehensive anti-inflammatory effect. Its synthetic nature may also allow for greater optimization of its pharmacokinetic and pharmacodynamic properties.
-
5Z-7-Oxozeaenol is a well-established tool for studying TAK1 function, with a proven ability to sensitize cancer cells to chemotherapy. However, its irreversible binding and potential for off-target effects at higher concentrations warrant careful consideration in experimental design and data interpretation.[15]
The choice between these two inhibitors will ultimately depend on the specific research question, the biological context, and the desired therapeutic application. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central Administration of 5Z-7-Oxozeaenol Protects Experimental Autoimmune Encephalomyelitis Mice by Inhibiting Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maokangbio.com [maokangbio.com]
- 11. researchgate.net [researchgate.net]
- 12. chondrex.com [chondrex.com]
- 13. Collagen II antibody-induced arthritis in Tg1278TNFko mice: optimization of a novel model to assess treatments targeting human TNFα in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting MDM2 for Neuroblastoma Therapy: In Vitro and In Vivo Anticancer Activity and Mechanism of Action [mdpi.com]
- 15. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
PF-05381941: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent, small-molecule inhibitor targeting both Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 mitogen-activated protein kinase alpha (p38α).[1] These two kinases are critical nodes in intracellular signaling pathways that regulate inflammation and cellular stress responses. Specifically, TAK1 is a key upstream kinase in the activation of both the NF-κB and MAPK signaling cascades, while p38α is a central mediator of inflammatory cytokine production.[1][2] By dually inhibiting these targets, this compound offers a comprehensive approach to modulating inflammatory processes, showing promise in preclinical models of autoimmune and inflammatory diseases.[1]
This guide provides a comparative analysis of the available cross-reactivity data for this compound, details the experimental methodologies used for kinase inhibition profiling, and visualizes the relevant signaling pathways and experimental workflows.
Primary Target Affinity
This compound demonstrates low nanomolar potency against its primary targets, TAK1 and p38α. The half-maximal inhibitory concentrations (IC50) from biochemical assays are summarized in the table below. It is important to note that slight variations in IC50 values can be observed between different assay platforms and experimental conditions.
| Target Kinase | MedKoo Biosciences IC50 | MedChemExpress IC50 |
| TAK1 | ~1.6 nM | 156 nM |
| p38α | ~7.0 nM | 186 nM |
Data sourced from MedKoo Biosciences and MedChemExpress product datasheets.
Kinase Cross-Reactivity Profile
A comprehensive, publicly available kinase selectivity profile for this compound, such as a KINOMEscan panel, has not been identified in the current search. Broad kinase screening is essential to understand the selectivity of an inhibitor and to identify potential off-target effects that could lead to unforeseen biological activities or toxicities.[3][4]
In the absence of a wide-panel screen for this compound, a comparative analysis can be made by examining the selectivity profiles of other known TAK1 and p38α inhibitors. For instance, the TAK1 inhibitor Takinib was shown to be highly selective for TAK1 over a panel of 140 other kinases.[5] On the other hand, many p38 MAPK inhibitors have been reported to have off-target effects, which has, in some cases, led to clinical trial failures due to toxicity.[6][7]
To provide a comprehensive understanding of this compound's selectivity, it would be necessary to perform a broad kinase panel screening.
Signaling Pathway Context
This compound's dual inhibition of TAK1 and p38α impacts key inflammatory signaling pathways. The following diagram illustrates the position of these kinases within the cellular signaling cascade initiated by pro-inflammatory stimuli like TNFα and IL-1β.
Experimental Methodologies
The determination of kinase inhibitor selectivity and potency is crucial for drug development. The following are detailed protocols for key experimental assays used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay is considered the "gold standard" for measuring kinase activity and inhibition. It directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Experimental Workflow:
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific peptide or protein substrate, the test inhibitor (e.g., this compound) at various concentrations, and a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP, typically [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, often by the addition of a solution that chelates the divalent cations required for kinase activity (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Washing: The filter membrane is washed extensively to remove unincorporated [γ-33P]ATP, while the phosphorylated substrate remains bound to the filter.
-
Quantification: The amount of radioactivity on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. These data are then used to determine the IC50 value.
KINOMEscan™ Selectivity Profiling (Competition Binding Assay)
This high-throughput assay platform is used to determine the binding affinity of a test compound against a large panel of kinases.
Principle:
The KINOMEscan™ assay is based on a competition binding assay.[8][9] A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Experimental Protocol Outline:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.
-
Incubation: The reaction is incubated to allow for binding competition to reach equilibrium.
-
Washing: The affinity beads are washed to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is measured by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal, which is then used to calculate binding affinity (Kd) or a selectivity score.
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α, key regulators of inflammatory signaling pathways. While its high potency against these primary targets is well-documented, a comprehensive understanding of its cross-reactivity with other kinases is currently limited by the lack of publicly available, large-panel screening data. To fully assess the therapeutic potential and potential off-target effects of this compound, a broad kinase selectivity profile is essential. The standardized experimental protocols outlined in this guide, such as radiometric kinase assays and competition binding assays like KINOMEscan™, provide the robust methodologies required for such an evaluation. This information is critical for researchers and drug development professionals to make informed decisions regarding the continued investigation and potential clinical application of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. chayon.co.kr [chayon.co.kr]
Validating Target Engagement of the Dual TAK1/p38α Inhibitor PF-05381941 in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a living cell is a critical step in drug discovery. This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of PF-05381941, a potent dual inhibitor of Transforming growth factor-beta-activated kinase 1 (TAK1) and p38 mitogen-activated protein kinase alpha (p38α).
This compound exerts its anti-inflammatory effects by simultaneously blocking two key kinases in pro-inflammatory signaling pathways.[1] Biochemical assays have demonstrated its potent inhibitory activity against both TAK1 and p38α with IC₅₀ values of approximately 1.6 nM and 7.0 nM, respectively.[1] In cellular assays, it effectively suppresses the production of inflammatory cytokines like TNF-α and IL-6.[1] This guide will delve into the methodologies used to directly confirm its engagement with TAK1 and p38α inside the cell, comparing its profile with selective inhibitors of each kinase.
Comparison of this compound with Selective TAK1 and p38α Inhibitors
To objectively assess the cellular target engagement of this compound, its performance can be compared against well-characterized, selective inhibitors of its individual targets. For TAK1, we will consider Takinib and HS-276. For p38α, we will include SB 203580, BIRB 796, and VX-745.
| Inhibitor | Target(s) | Biochemical IC₅₀ | Cellular Activity (Cytokine Inhibition) | Direct Cellular Target Engagement (IC₅₀) |
| This compound | TAK1 / p38α | TAK1: ~1.6 nM, 156 nM; p38α: ~7.0 nM, 186 nM[1][2][3] | TNF-α (LPS-stimulated PBMCs): IC₅₀ < 100 nM[1] | Data not publicly available |
| Takinib | TAK1 (selective) | 8.2 nM, 9.5 nM[4][5] | Induces apoptosis in TNF-α stimulated cells[5] | Data not publicly available |
| HS-276 | TAK1 (selective) | Kᵢ: 2.5 nM; IC₅₀: 8.25 nM[6][7] | TNF, IL-6, IL-1β inhibition: IC₅₀ = 138, 201, 234 nM[6] | Data not publicly available |
| SB 203580 | p38α/β (selective) | p38α: 50 nM; p38β2: 500 nM[8] | Inhibits IL-2 induced T-cell proliferation[8] | Data not publicly available |
| BIRB 796 | p38α/β/γ/δ | p38α: 38 nM; p38β: 65 nM; p38γ: 200 nM; p38δ: 520 nM[9] | Inhibits LPS-induced TNFα production (PBMCs): IC₅₀ = 21 nM[10] | Data not publicly available |
| VX-745 | p38α/β (selective) | p38α: 10 nM; p38β: 220 nM[11] | IL-1β and TNFα inhibition (PBMCs): IC₅₀ = 56 nM and 52 nM[11] | Data not publicly available |
Visualizing the TAK1/p38α Signaling Pathway
The following diagram illustrates the central role of TAK1 and p38α in inflammatory signaling and the points of inhibition by this compound.
Experimental Protocols for Cellular Target Engagement
Validating that this compound engages TAK1 and p38α in cells requires a multi-faceted approach. Below are detailed protocols for three key methodologies.
Western Blot for Downstream Substrate Phosphorylation
This method provides indirect but powerful evidence of target engagement by measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase.
Principle: If this compound engages TAK1 and p38α, it will inhibit their kinase activity, leading to a dose-dependent decrease in the phosphorylation of their respective downstream substrates (e.g., phospho-p38 for TAK1 activity, and phospho-MK2 or phospho-HSP27 for p38α activity).
Protocol:
-
Cell Culture and Treatment: Plate an appropriate cell line (e.g., THP-1, PBMCs, or HeLa cells) and grow to 70-80% confluency. Pre-treat cells with a dose range of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Induce the signaling pathway by treating the cells with a suitable stimulus (e.g., 100 ng/mL lipopolysaccharide (LPS) or 10 ng/mL TNF-α) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated substrate (e.g., anti-phospho-p38 (Thr180/Tyr182) or anti-phospho-HSP27 (Ser82)) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-p38 or anti-HSP27) and a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize the data. Quantify band intensities using densitometry software to determine the IC₅₀ for the inhibition of substrate phosphorylation.
NanoBRET™ Target Engagement Assay
This assay provides a direct and quantitative measure of compound binding to the target protein in living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a vector encoding the target kinase (TAK1 or p38α) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96- or 384-well white assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer specific for the target kinase and a dose range of this compound to the cells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® substrate and measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC₅₀ for target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess direct target engagement in a label-free manner within the native cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein (TAK1 or p38α) can alter the protein's thermal stability. In a typical CETSA experiment, ligand binding leads to an increase in the melting temperature of the target protein. This stabilization is detected by quantifying the amount of soluble protein remaining after heating the cell lysate to various temperatures.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein (TAK1 or p38α) using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by treating cells with a range of compound concentrations and heating at a single, optimized temperature to determine the EC₅₀ of thermal stabilization.
A Multi-Pronged Approach to Validation
Relying on a single method for validating target engagement can be misleading. A robust validation strategy employs multiple orthogonal assays that measure different aspects of the drug-target interaction.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Takinib | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. opnme.com [opnme.com]
- 11. selleckchem.com [selleckchem.com]
Comparative Analysis of PF-05381941: A Dual TAK1/p38α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dual Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK) inhibitor, PF-05381941. Due to the limited availability of public data on this compound across a wide range of cell lines, this document presents the available IC50 values for this compound and compares its biochemical and cellular activity with other known dual TAK1/p38α inhibitors. This guide is intended to serve as a resource for researchers investigating inflammatory diseases and cancer where the TAK1 and p38α signaling pathways are implicated.
Introduction to this compound
This compound is a potent, small molecule inhibitor that targets both TAK1 and p38α kinases. These two kinases are critical components of intracellular signaling cascades, particularly the NF-κB and MAPK pathways, which are central to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1] By simultaneously inhibiting both TAK1 and p38α, this compound offers a dual-pronged approach to modulating inflammatory responses, which may provide a more comprehensive therapeutic effect compared to single-target inhibitors.[1]
Biochemical and Cellular Activity of this compound
Published data on the half-maximal inhibitory concentration (IC50) of this compound demonstrates its potent activity against its intended targets. However, there is some variability in the reported values, which may be attributable to different assay conditions.
| Target | Assay Type | IC50 Value | Reference |
| TAK1 | Biochemical | ~1.6 nM | [1] |
| p38α | Biochemical | ~7.0 nM | [1] |
| TAK1 | Biochemical | 156 nM | [2] |
| p38α | Biochemical | 186 nM | [2] |
| LPS-induced TNF-α & IL-6 production | Cellular (Human PBMCs) | <100 nM | [1] |
| LPS-stimulated TNF-α release | Cellular (Human PMNs) | 8 nM | [2] |
Comparative IC50 Values of Dual TAK1/p38α Inhibitors
To provide a broader context for the activity of this compound, the following table includes IC50 values for other research compounds that also target both TAK1 and p38α. Data for these compounds across various cell lines is included where available.
| Compound | Target(s) | Cell Line | Assay Type | IC50 Value |
| This compound | TAK1/p38α | Human PBMCs | LPS-induced TNF-α & IL-6 | <100 nM [1] |
| This compound | TAK1/p38α | Human PMNs | LPS-stimulated TNF-α | 8 nM [2] |
| 5Z-7-Oxozeaenol | TAK1 (and other kinases) | Rheumatoid Arthritis Synovial Fibroblasts | Inhibition of inflammatory signaling | Data not quantified in IC50 |
| NG-25 | TAK1/MAP4K2 | Not Specified | Biochemical | TAK1: 4 nM |
| AZ-TAK1 | TAK1 (and other kinases) | Not Specified | Biochemical | <100 nM |
| Takinib | TAK1 | Rheumatoid Arthritis Synovial Fibroblasts | Inhibition of JAK/STAT pathway | Data not quantified in IC50 |
Experimental Protocols
A detailed, specific experimental protocol for determining the IC50 values of this compound has not been publicly released. However, a general protocol for assessing the IC50 of an inhibitor in adherent cell lines using a cell viability assay, such as the MTT assay, is provided below. This can be adapted for use with this compound and relevant cell lines.
General Protocol for IC50 Determination using MTT Assay [3]
-
Cell Seeding:
-
Culture the desired cell line to logarithmic phase.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to create a range of concentrations.
-
Remove the culture medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Signaling Pathway
The following diagram illustrates the central role of TAK1 and p38α in the inflammatory signaling cascade.
References
A Head-to-Head Comparison of TAK1 and p38 Inhibitors for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of TAK1 and p38 inhibitors with supporting experimental data.
In the intricate landscape of cellular signaling, Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (MAPK) represent critical nodes, particularly in inflammatory and stress-response pathways. Both kinases are pivotal in mediating cellular responses to a variety of external stimuli, including cytokines and environmental stressors. Their central role in these pathways has made them attractive targets for therapeutic intervention in a range of diseases, from inflammatory disorders to cancer. This guide provides a head-to-head comparison of inhibitors targeting these two key kinases, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to aid researchers in their selection and application.
The Interconnected Signaling Cascades of TAK1 and p38
TAK1, a member of the MAP3K family, acts as a crucial upstream kinase that integrates signals from various sources, including tumor necrosis factor (TNF), interleukin-1 (IL-1), and Toll-like receptors (TLRs).[1][2] Upon activation, TAK1 phosphorylates and activates downstream kinases, most notably the IκB kinase (IKK) complex and MAPK kinases (MKKs).[3][4] The activation of the IKK complex leads to the activation of the NF-κB transcription factor, a master regulator of inflammatory and immune responses. Concurrently, TAK1-activated MKKs, such as MKK3 and MKK6, directly phosphorylate and activate the p38 MAPKs.[5]
The p38 MAPK family, comprising α, β, γ, and δ isoforms, are serine/threonine kinases that are strongly activated by environmental stresses and inflammatory cytokines.[5][6] Once activated, p38 kinases phosphorylate a wide array of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and various transcription factors such as ATF2.[7] This cascade of phosphorylation events ultimately regulates cellular processes like inflammation, apoptosis, cell differentiation, and cell cycle control.[8][9] Given that TAK1 is a primary activator of p38, inhibiting either of these kinases can have profound and sometimes overlapping effects on cellular function.
Quantitative Comparison of Inhibitor Potency
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Below are tables summarizing the IC50 values for representative TAK1 and p38 inhibitors from published literature. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: Potency of TAK1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| (5Z)-7-Oxozeaenol | TAK1 | 8.1 | In vitro kinase assay | [2] |
| (5Z)-7-Oxozeaenol | Endogenous TAK1 | 65 | In vitro kinase assay (from cell lysate) | [10] |
| NG25 | TAK1 | 149 | Biochemical enzyme assay | [9] |
Table 2: Potency of p38 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| SB203580 | p38α | ~300 | In vitro kinase assay | [11] |
| BIRB 796 | p38α | 0.1 - 1 | Varies | [12][13] |
| NG25 | p38α | 102 | Biochemical enzyme assay | [9] |
Table 3: Head-to-Head Comparison of NG25
| Target | IC50 (nM) | Assay Type | Reference |
| TAK1 | 149 | Biochemical enzyme assay | [9] |
| p38α | 102 | Biochemical enzyme assay | [9] |
The data reveals that (5Z)-7-Oxozeaenol is a highly potent TAK1 inhibitor. NG25 demonstrates dual activity against both TAK1 and p38α, with slightly higher potency towards p38α in the cited biochemical assay.[9] BIRB 796 stands out as an exceptionally potent p38 inhibitor.[12][13]
Comparative Effects on Downstream Signaling and Cellular Functions
Beyond direct enzymatic inhibition, the true utility of these inhibitors lies in their ability to modulate cellular pathways and functions. Several studies have provided a qualitative comparison of the effects of TAK1 and p38 inhibition.
In a study on rat hepatic stellate cells, inhibition of TAK1/JNK and p38 had opposing effects on cell proliferation and collagen expression.[14] Specifically, TAK1/JNK inhibition decreased proliferation, while p38 inhibition led to an increased proliferation rate.[14] This highlights that while these kinases are in the same pathway, their individual roles can be distinct and even antagonistic in certain cellular contexts.
Furthermore, studies have shown that the TAK1 inhibitor (5Z)-7-oxozeaenol can block IL-1-induced activation of not only TAK1 but also downstream targets including JNK/p38 and NF-κB. This is consistent with TAK1's position as an upstream regulator. In contrast, p38 inhibitors like SB203580 specifically block the p38 branch of the pathway, leaving other TAK1-mediated pathways, such as NF-κB activation, potentially intact.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.
In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase using a fluorescence-based assay.
Materials:
-
Purified recombinant TAK1 or p38 kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in kinase assay buffer. Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in kinase assay buffer.
-
Assay Plate Setup: To the wells of a 384-well plate, add the test inhibitor or vehicle (DMSO).
-
Add Kinase: Add the diluted kinase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent that generates a fluorescent signal proportional to the amount of ADP produced (indicating kinase activity).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[8]
Cellular Western Blot Analysis for Phosphorylated Kinases
This protocol outlines the steps for detecting the phosphorylation status of TAK1 and p38 in cultured cells following inhibitor treatment and stimulation.
Materials:
-
Cultured cells (e.g., macrophages, epithelial cells)
-
Cell culture medium and supplements
-
Test inhibitors and stimulating agents (e.g., LPS, IL-1β)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TAK1, anti-phospho-p38, total TAK1, total p38, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the TAK1 or p38 inhibitor for a specified time (e.g., 1 hour). Stimulate the cells with an appropriate agonist (e.g., LPS) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane several times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated kinases can be quantified and normalized to the total kinase and/or a loading control.
Conclusion
The choice between targeting TAK1 or p38 depends heavily on the specific biological question and the desired therapeutic outcome. Inhibiting the upstream kinase TAK1 offers the potential to block multiple downstream inflammatory pathways, including both NF-κB and p38. This broad-spectrum inhibition may be advantageous in diseases where multiple pathways are dysregulated. However, it also carries the risk of more widespread off-target effects. Conversely, inhibiting p38 provides a more targeted approach, focusing on a specific branch of the inflammatory cascade. This may offer a better safety profile but could be less effective if parallel signaling pathways can compensate for its inhibition.
The quantitative data presented here, along with the detailed experimental protocols, provide a solid foundation for researchers to make informed decisions about which inhibitor to use in their studies. The visual representation of the signaling pathways and experimental workflows further aids in understanding the complex interplay between these two critical kinases and the methodologies used to investigate their function. As our understanding of these pathways continues to evolve, the development of more potent and selective inhibitors for both TAK1 and p38 will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The senescence-associated secretory phenotype is potentiated by feedforward regulatory mechanisms involving Zscan4 and TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Assay Identifies Nilotinib as an Inhibitor of Inflammation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. dokumen.pub [dokumen.pub]
A Comparative Analysis of PF-05381941: A Dual TAK1/p38α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dual TGF-β-activated kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK) inhibitor, PF-05381941, with alternative selective inhibitors targeting these key nodes in inflammatory signaling pathways. The following analysis is based on publicly available preclinical data to aid researchers in selecting the most appropriate tool compounds for their studies.
Introduction to this compound
This compound is a potent, small molecule inhibitor that simultaneously targets both TAK1 and p38α.[1] This dual-inhibitor approach offers the potential for a more comprehensive blockade of pro-inflammatory signaling cascades compared to single-target agents.[1] The transforming growth factor-β-activated kinase 1 (TAK1) is a crucial upstream kinase in the NF-κB and MAPK pathways, while p38α is a key downstream mediator of the production of inflammatory cytokines such as TNF-α and IL-6.[1] By inhibiting both, this compound has demonstrated efficacy in preclinical models of autoimmune and inflammatory diseases.[1]
Quantitative Performance Analysis
Table 1: Biochemical Potency of this compound and Alternative Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Off-Target Profile Highlights (Selected Kinases with Significant Inhibition) |
| This compound | TAK1 / p38α | TAK1: 1.6 or 156p38α: 7.0 or 186 | Comprehensive kinome scan data not publicly available. |
| Takinib | TAK1 | 8.2 - 9.5 | Selective over IRAK4 (120 nM), IRAK1 (390 nM), GCK (430 nM), CLK2 (430 nM), and MINK1 (1900 nM). Weak inhibition of Src and Yes1. No inhibition of MAP2K or other MAP3K family members. |
| HS-276 | TAK1 | 8.25 (IC50), 2.5 (Ki) | Significant inhibition of CLK2 (29 nM), GCK (33 nM), ULK2 (63 nM), MAP4K5 (125 nM), IRAK1 (264 nM), NUAK (270 nM).[2] |
| Pamapimod | p38α | 14 | Inhibits p38β (480 nM). No activity against p38γ or p38δ. In a screen of over 350 kinases, only bound to four others in addition to p38.[3] |
| Losmapimod | p38α / p38β | pKi of 8.1 (p38α) and 7.6 (p38β) | Selectively blocks p38α and p38β.[4][5] |
| Doramapimod (BIRB 796) | pan-p38 | p38α: 38p38β: 65p38γ: 200p38δ: 520 | Also inhibits B-Raf (83 nM) and Abl (14.6 µM).[6][7] 330-fold greater selectivity versus JNK2.[6] |
Signaling Pathway Context
The diagram below illustrates the central role of TAK1 and p38α in inflammatory signaling pathways, highlighting the points of intervention for this compound and selective inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of PF-05381941: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of PF-05381941, a potent dual inhibitor of TAK1/p38α. While specific safety data sheets (SDS) for novel research compounds may not always be readily available, adherence to general best practices for chemical waste management is paramount. One supplier notes that this compound is shipped as a non-hazardous chemical; however, this does not preclude the need for rigorous disposal protocols.[1]
Quantitative Data for Chemical Waste Segregation
Proper chemical waste disposal begins with accurate segregation. The following table summarizes general quantitative guidelines for the classification and handling of laboratory chemical waste, which should be applied to the disposal of this compound and its associated materials.
| Waste Category | Key Quantitative Parameter | Disposal Guideline |
| Aqueous Waste | Heavy Metals (e.g., Barium, Cadmium) | Barium > 2mg/L; Cadmium > 0.5mg/L are regulated.[2] |
| Solvent Waste | Halogenated vs. Non-halogenated | Must be segregated.[2][3] |
| Acute Hazardous Waste (P-list) | Container Rinsing | Must be triple rinsed with a suitable solvent.[3][4][5] |
| General Chemical Containers | Rinsing Procedure | Should be triple-rinsed with an appropriate solvent before disposal.[4] |
| Peroxide-Forming Chemicals | Shelf Life After Opening | Test or dispose of 3 months after opening.[6] |
Disposal Workflow for this compound
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial waste generation to final collection. This process is designed to ensure safety and compliance with general laboratory waste management protocols.
Experimental Protocols for Safe Disposal
The following protocols provide detailed, step-by-step guidance for handling and disposing of this compound in its common forms within a laboratory setting.
Protocol 1: Disposal of Unused Solid this compound
-
Identification and Labeling : Ensure the container with the unused this compound is clearly labeled with its chemical name and any known hazard information.
-
Segregation : Treat unused this compound as solid chemical waste.
-
Containment : Place the original, tightly sealed container into a larger, designated solid chemical waste container. Do not mix with other waste types.[3]
-
Storage : Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[6]
-
Pickup : Arrange for the disposal of the waste container through your institution's Environmental Health and Safety (EHS) department.
Protocol 2: Disposal of this compound in DMSO Solution
-
Identification and Labeling : The waste container for the this compound in DMSO solution must be clearly labeled as "Non-Halogenated Solvent Waste" and list all chemical constituents.
-
Segregation : Collect this waste separately from halogenated solvents and aqueous solutions.[2][3]
-
Containment : Use a designated, leak-proof container with a secure lid for collection. The container must be compatible with DMSO.
-
Storage : Keep the waste container in a designated satellite accumulation area, away from sources of ignition and incompatible chemicals.
-
Disposal : Contact your institution's EHS for pickup and disposal.
Protocol 3: Disposal of Contaminated Labware
-
Segregation : All disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with this compound should be considered solid chemical waste.
-
Containment : Collect contaminated items in a designated, clearly labeled solid waste container lined with a chemically resistant bag.
-
Storage : Store the container in the satellite accumulation area.
-
Disposal : Arrange for pickup by EHS.
Protocol 4: Decontamination of Non-Disposable Glassware
-
Initial Rinse : Rinse the glassware three times with a suitable solvent capable of dissolving this compound (e.g., DMSO or another appropriate organic solvent).
-
Rinsate Collection : Collect all rinsate as hazardous waste and dispose of it according to the protocol for this compound in DMSO solution.[4]
-
Final Wash : After the initial solvent rinse, the glassware can be washed with soap and water.
By adhering to these general yet crucial disposal procedures, laboratories can ensure the safe management of novel research compounds like this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Navigating the Safe Handling of PF-05381941: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use. [1]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with PF-05381941, a potent dual inhibitor of TAK1 and p38α kinases.[1][2] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidance is based on general best practices for handling potent, biologically active small molecules in a laboratory setting.
Immediate Safety and Handling
All personnel must adhere to standard laboratory safety protocols. The following personal protective equipment (PPE) is mandatory when handling this compound in its solid powder form or in solution.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Recommended when handling the powder form to avoid inhalation. Use a fume hood or a certified respirator. |
Storage and Stability:
| Form | Storage Temperature | Duration | Conditions |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry and dark. |
| -20°C | Long-term (months to years) | Dry and dark. | |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | |
| -20°C | Long-term (months) |
Source: MedKoo Biosciences[1]
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for the safe management of this compound throughout its lifecycle in the laboratory.
Receiving and Inspection
Upon receipt, inspect the container for any damage or leaks. The compound is shipped under ambient temperature as a non-hazardous chemical.[1] Verify that the product name and CAS number (1474022-02-0) on the label match the order.[1]
Preparation of Solutions
This compound is soluble in DMSO.[1] All handling of the solid powder and preparation of stock solutions should be performed in a well-ventilated fume hood to minimize inhalation exposure.
Spill Management
In the event of a spill, evacuate the immediate area. For spills of the solid powder, gently cover with an absorbent material to avoid raising dust, then collect into a sealed container for disposal. For spills of solutions containing this compound, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste. Do not dispose of this compound down the drain.[3] Waste must be disposed of in accordance with local, state, and federal regulations.[3] Leave chemicals in their original containers where possible and do not mix with other waste.[3]
Signaling Pathway and Experimental Workflow
This compound is a dual inhibitor of TAK1 and p38α, which are key kinases in the NF-κB and MAPK signaling pathways, respectively.[1][2] These pathways are central to the inflammatory response.
Caption: Inhibition of TAK1 and p38α by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
